1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDJBLFLBBBGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553789 | |
| Record name | 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111010-08-3 | |
| Record name | 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-chloro-4-fluoro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a polyhalogenated nitroaromatic compound of interest in synthetic chemistry and drug discovery.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. Its core structure is a benzene ring substituted with four different functional groups, leading to a specific set of physicochemical properties. The presence of electron-withdrawing nitro and halogen groups significantly influences its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 111010-08-3 | --INVALID-LINK-- |
| Molecular Formula | C₆H₂BrClFNO₂ | --INVALID-LINK-- |
| Molecular Weight | 254.44 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Melting Point | ~60-65 °C | --INVALID-LINK-- |
| Boiling Point | ~305-315 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., chloroform, xylene) | --INVALID-LINK-- |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from a less substituted benzene derivative. A common strategy is the regioselective nitration of a pre-existing trihalogenated benzene ring.[1] The introduction of the nitro group at a later stage is often preferred as it is a strong deactivating group for electrophilic aromatic substitution, which would complicate subsequent halogenation steps.
A plausible synthetic route involves the nitration of 1-bromo-2-chloro-4-fluorobenzene.
Experimental Protocol: Nitration of a Halogenated Benzene Precursor
A general method for the nitration of a polyhalogenated benzene involves the use of a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
Materials:
-
1-bromo-2-chloro-4-fluorobenzene (precursor)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cool the concentrated sulfuric acid in an ice bath.
-
Slowly add the 1-bromo-2-chloro-4-fluorobenzene to the cooled sulfuric acid with stirring.
-
To this mixture, add the concentrated nitric acid dropwise, maintaining the temperature below 10-15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Two aromatic protons are expected, each appearing as a doublet of doublets due to coupling with the adjacent fluorine and hydrogen atoms. The chemical shifts would be in the downfield region due to the electron-withdrawing effects of the nitro and halogen substituents. |
| ¹³C NMR | Six distinct signals for the aromatic carbons are expected. The carbons attached to the electronegative substituents (Br, Cl, F, NO₂) will show characteristic chemical shifts. The carbon bearing the nitro group will be significantly deshielded. |
| IR Spectroscopy | Characteristic absorption bands for the C-NO₂ stretching (asymmetric and symmetric), C-Br, C-Cl, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms (M+2 and M+4 peaks). Fragmentation patterns would involve the loss of the nitro group and halogen atoms. |
Reactivity
The chemical reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) .[1] The strong electron-withdrawing nitro group, positioned ortho and para to the halogen atoms, activates the ring towards attack by nucleophiles.
The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. Therefore, the fluorine atom is the most likely to be substituted in an SNAr reaction with this compound.
Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, leading to the formation of a variety of substituted products.
Potential Applications in Drug Development
Polyhalogenated and nitroaromatic compounds are important building blocks in medicinal chemistry. While there is no specific publicly available information on the biological activity of this compound, related halogenated nitroaromatic compounds have been investigated for their potential as:
-
Antimicrobial agents: Some halogenated nitroaromatic compounds have shown activity against various bacterial and fungal strains.[2][3]
-
Antitubercular agents: Halogenated nitroaromatic triazenides have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[4]
-
Anticancer agents: The un-nitrated precursor, 1-bromo-2-chloro-4-fluorobenzene, is a key intermediate in the synthesis of brilanestrant, a selective estrogen receptor degrader for the treatment of breast cancer. This highlights the importance of this substitution pattern in the design of bioactive molecules.
The presence of multiple reactive sites on this compound allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The nitro group can also be reduced to an amine, which opens up further avenues for derivatization.
Safety and Handling
This compound is classified as a hazardous substance.[5]
GHS Hazard Statements:
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed, inhaled, or in case of skin contact, seek immediate medical attention.
It is crucial to handle this compound in a fume hood with appropriate personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and in vitro investigation of halogenated 1,3-bis(4-nitrophenyl)triazenide salts as antitubercular compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene molecular structure
An In-depth Technical Guide on 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
This technical guide provides a comprehensive overview of the molecular structure, properties, and key experimental data for this compound, a halogenated aromatic compound of interest to researchers in synthetic chemistry and drug development.
Chemical Identity and Properties
This compound is a polysubstituted benzene derivative. Its chemical identity and computed physical properties are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 111010-08-3[1] |
| Molecular Formula | C₆H₂BrClFNO₂[1] |
| Molecular Weight | 254.44 g/mol [1] |
| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)F)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H[1] |
| InChIKey | YVDJBLFLBBBGMD-UHFFFAOYSA-N[1] |
| Computed Property | Value |
| Monoisotopic Mass | 252.89415 Da[1] |
| Topological Polar Surface Area | 45.8 Ų[1] |
| Heavy Atom Count | 12[2] |
| Complexity | 189[1] |
Molecular Structure Visualization
The two-dimensional structure of this compound, illustrating the substitution pattern on the benzene ring, is depicted below.
References
An In-depth Technical Guide to 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a key intermediate in organic synthesis. The document details its chemical properties, synthesis protocols, and essential safety information, tailored for professionals in research and drug development.
Chemical Identity and Properties
This compound is an aromatic organic compound with the chemical formula C₆H₂BrClFNO₂.[1][2] Its structure, featuring multiple halogen substituents and a nitro group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]
Physicochemical Data
A summary of the key physicochemical properties for this compound and its isomers is presented below.
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₆H₂BrClFNO₂[1][2] |
| Molecular Weight | 254.44 g/mol [1][4] |
| Appearance | White crystalline solid[2] |
| Melting Point | Approximately 60-65 °C[2] |
| Boiling Point | Approximately 305-315 °C[2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform and xylene.[2] |
Synthesis Protocols
The synthesis of substituted nitrobenzenes often involves the electrophilic nitration of a halogenated benzene precursor. The following protocol is a representative method for synthesizing a positional isomer, 1-bromo-4-chloro-5-fluoro-2-nitrobenzene, which illustrates the general principles applicable to the synthesis of the title compound.[5]
Experimental Protocol: Nitration of a Dihalogenated Benzene
This procedure details the synthesis of 1-bromo-4-chloro-5-fluoro-2-nitrobenzene from 4-bromo-1-chloro-2-fluorobenzene.[5]
Materials:
-
4-bromo-1-chloro-2-fluorobenzene
-
Ammonium nitrate
-
Trifluoroacetic anhydride (TFA anhydride)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 4-bromo-1-chloro-2-fluorobenzene (40 mmol) and ammonium nitrate in dichloromethane (335 mL) in a suitable reaction vessel.[5]
-
Cool the solution to 0 °C using an ice bath.[5]
-
Slowly add trifluoroacetic anhydride (41.3 mL) to the reaction mixture over a period of 15 minutes, ensuring the temperature remains at 0 °C.[5]
-
After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.[5]
-
Allow the reaction to warm to room temperature and continue stirring for 2 hours.[5]
-
Quench the reaction by carefully adding 560 mL of saturated sodium bicarbonate solution.[5]
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane and ethyl acetate.[5]
-
Combine all organic layers and dry over anhydrous sodium sulfate.[5]
-
Filter the solution and add silica gel to the filtrate.[5]
-
Remove the solvent by concentration under reduced pressure.[5]
-
Purify the resulting residue by flash column chromatography, using a gradient of 0% to 15% ethyl acetate in hexane as the eluent, to yield the final product.[5]
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of a halogenated nitrobenzene.
Key Chemical Reactions
The presence of the nitro group and multiple halogens on the benzene ring allows for a variety of subsequent chemical transformations, making this class of compounds highly versatile in drug development.
A. Electrophilic Nitration Mechanism
The synthesis described above is a classic example of electrophilic aromatic substitution. The reaction between a nitrating agent and a strong acid catalyst generates a highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.[3]
Caption: General mechanism for electrophilic aromatic nitration.
B. Reduction of the Nitro Group
A common follow-up reaction is the reduction of the nitro group to an amine. This transformation is fundamental in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can be further functionalized.[3] Various reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.[3]
Safety and Handling
Substituted nitrobenzenes require careful handling due to their potential toxicity. The following information is based on safety data for related compounds and should be considered as a guideline.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][6]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are readily accessible.[6][7]
-
Personal Protective Equipment (PPE):
-
Handling: Wash hands thoroughly after handling.[6][7] Avoid contact with eyes, skin, and clothing.[9] Do not eat, drink, or smoke when using this product.[6]
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6]
-
If on Skin: Wash with plenty of soap and water.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
If Swallowed: Rinse mouth and seek immediate medical attention.[6][9]
Caption: Key safety, handling, and first aid protocols for halogenated nitrobenzenes.
References
- 1. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 4. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Guide: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
CAS Number: 111010-08-3
For inquiries and sourcing, please refer to the CAS number.
Introduction
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and agrochemical development. Its polysubstituted benzene ring, featuring a strategic arrangement of electron-withdrawing groups and halogens, makes it a versatile synthetic building block. The presence of bromine, chlorine, and fluorine atoms allows for selective, sequential chemical modifications, such as cross-coupling and nucleophilic aromatic substitution reactions. The nitro group further activates the ring for such substitutions and can be readily converted to an amino group, opening up a wide array of synthetic possibilities.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its role as a precursor in the development of novel herbicides.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 111010-08-3 | [1] |
| Molecular Formula | C₆H₂BrClFNO₂ | [1] |
| Molecular Weight | 254.44 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 65-65.5 °C | |
| Boiling Point | 290.0 ± 35.0 °C at 760 mmHg | |
| InChI Key | YVDJBLFLBBBGMD-UHFFFAOYSA-N | [1] |
Table 2: Safety and Hazard Information
| Hazard Statement | Code | Description | Reference(s) |
| Harmful if swallowed | H302 | [2] | |
| Harmful in contact with skin | H312 | [2] | |
| Causes skin irritation | H315 | [2] | |
| Causes serious eye irritation | H319 | [2] | |
| Harmful if inhaled | H332 | [2] |
Users should consult the full Safety Data Sheet (SDS) before handling this compound and employ appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated fume hood.
Spectral Data
Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned as a two-step process: the synthesis of the precursor 1-bromo-2-chloro-4-fluorobenzene, followed by its nitration.
Experimental Protocol 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene (Precursor)
This protocol is based on a Sandmeyer-type reaction, starting from 2-chloro-4-fluoroaniline.
Reaction Scheme:
Materials:
-
2-chloro-4-fluoroaniline
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
48% Hydrobromic acid (HBr)
-
Cuprous bromide (CuBr)
-
Sulfamic acid
-
Diethyl ether
-
Water
-
Ice
Procedure:
-
In a flask, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water, while cooling in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature between -5 °C and 0 °C.
-
Stir the mixture at this temperature for 20-30 minutes to ensure complete diazotization.
-
To quench any excess nitrous acid, add sulfamic acid portion-wise until a potassium iodide-starch paper test is negative.
-
In a separate reaction vessel, prepare a solution of cuprous bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at 30-40 °C for 30 minutes after the addition is complete.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-bromo-2-chloro-4-fluorobenzene.
Experimental Protocol 2: Nitration of 1-Bromo-2-chloro-4-fluorobenzene
This is a representative protocol for the nitration of the precursor to yield the final product.
Reaction Scheme:
Materials:
-
1-bromo-2-chloro-4-fluorobenzene (from Protocol 1)
-
Concentrated sulfuric acid (98%)
-
Potassium nitrate (KNO₃) or Fuming nitric acid (HNO₃)
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a three-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise significantly.
-
Once the substrate is dissolved, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to obtain pure this compound.
Chemical Reactivity and Applications
This compound is a versatile intermediate due to the multiple reactive sites on the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring, due to the presence of the nitro group and three halogens, makes it highly susceptible to nucleophilic attack. The fluorine atom, being the most electronegative, is often the most labile leaving group in SNAr reactions. However, the relative reactivity can be influenced by the position and the nucleophile used. This reactivity allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, which is a key strategy in building complex molecules for drug discovery and materials science.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (aniline derivative) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental as it introduces a versatile amino group that can be further functionalized through acylation, alkylation, or diazotization to introduce other functionalities.
Application in Agrochemicals: Herbicidal Activity
This compound and related compounds have been identified as potent herbicides. Their mechanism of action involves the inhibition of the light-dependent protochlorophyllide oxidoreductase (LPOR) enzyme.
Mechanism of LPOR Inhibition: LPOR is a critical enzyme in the chlorophyll biosynthesis pathway in plants. It catalyzes the light-dependent reduction of protochlorophyllide to chlorophyllide, a key step in the formation of chlorophyll. By inhibiting LPOR, this compound blocks chlorophyll production, leading to albinism and ultimately the death of the weed, particularly in emerging seedlings. This targeted mode of action makes LPOR an attractive target for the development of new herbicides.[3][4][5]
Visualizations
Synthetic Pathway
The logical workflow for the synthesis of this compound is depicted below.
Caption: Synthetic workflow for this compound.
Herbicidal Mechanism of Action
The following diagram illustrates the inhibition of the chlorophyll biosynthesis pathway by this compound.
Caption: Inhibition of LPOR in the chlorophyll biosynthesis pathway.
Conclusion
This compound is a valuable and highly reactive chemical intermediate. Its utility as a building block in the synthesis of complex organic molecules, particularly in the agrochemical field as a potent LPOR inhibitor, underscores its importance. The synthetic routes and reaction pathways detailed in this guide provide a foundation for researchers to explore its potential in various applications, from developing new crop protection agents to synthesizing novel pharmaceutical candidates. Due to the limited availability of public spectral data, thorough analytical characterization is essential for any research involving this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Physicochemical and Synthetic Overview of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a halogenated nitroaromatic compound. Such compounds are valuable intermediates in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, due to the diverse reactivity of their functional groups.[1][2] The presence of multiple halogens and a nitro group on the benzene ring allows for selective and sequential chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Core Compound Data
The fundamental properties of this compound are summarized below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₂BrClFNO₂ | [1][3][4] |
| Molecular Weight | 254.44 g/mol | [3][4] |
| Monoisotopic Mass | 252.89415 Da | [3][4] |
| CAS Number | 111010-08-3 | [3] |
| IUPAC Name | This compound | [3] |
| Topological Polar Surface Area | 45.8 Ų | [3] |
Structural and Logical Relationships
The structure of this compound is derived from a benzene ring with five substituents. The nomenclature dictates the specific arrangement of these groups, which is crucial for its chemical identity and reactivity.
Experimental Protocols
A. General Nitration Protocol for Halogenated Benzenes
This protocol is adapted from the synthesis of similar nitroaromatic compounds and represents a common method for introducing a nitro group onto an activated or deactivated aromatic ring.[5]
-
Preparation of Nitrating Mixture: In a flask suitable for exothermic reactions and placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in equimolar amounts. Maintain the temperature below 10°C. The reaction between sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺).[5]
-
Substrate Addition: Dissolve the precursor, 1-bromo-2-chloro-4-fluorobenzene, in a suitable solvent (e.g., dichloromethane or excess sulfuric acid). Add this solution dropwise to the cold nitrating mixture. The rate of addition should be controlled to keep the internal temperature below a specified threshold (e.g., 20°C) to minimize side reactions, such as di-nitration.[5]
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature) for a designated period (e.g., 2-4 hours).[6] Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice and water to quench the reaction. The crude product should precipitate as a solid.
-
Purification: Isolate the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.[5] Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure compound.[5]
B. General Analytical Workflow
The purity and identity of the synthesized compound must be confirmed. A typical analytical workflow for a halogenated nitroaromatic compound is outlined below.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for determining the purity of nitroaromatic compounds.[7] Structural confirmation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]
Safety and Handling
Halogenated nitroaromatic compounds, including this compound, should be handled with care. They are generally considered harmful if swallowed, inhaled, or in contact with skin.[3][4] They can also cause serious skin and eye irritation.[3][4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
References
- 1. chembk.com [chembk.com]
- 2. 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene [myskinrecipes.com]
- 3. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
A Technical Guide to the Spectroscopic Analysis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (CAS No. 111010-08-3). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for structural elucidation. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.
Compound Overview
This compound is a poly-substituted aromatic compound with the molecular formula C₆H₂BrClFNO₂. Its structure presents a unique electronic environment due to the interplay of electron-withdrawing groups (nitro, chloro, fluoro, bromo) on the benzene ring. Accurate structural confirmation and purity assessment are critical for its application in research and development, necessitating a thorough spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 111010-08-3 | [1][2] |
| Molecular Formula | C₆H₂BrClFNO₂ | [2][3] |
| Molecular Weight | 254.44 g/mol | [2][3] |
| Melting Point | 65-65.5 °C | |
| Boiling Point | 290.0 ± 35.0 °C at 760 mmHg | [3] |
| Physical Form | Solid |
Predicted Spectroscopic Data
The following sections present predicted spectroscopic data for this compound. These predictions are derived from established substituent effects and spectral databases for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, two aromatic protons are expected, and their chemical shifts and coupling patterns are influenced by the surrounding substituents.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~ 8.1 - 8.3 | Doublet (d) | ~ 7.0 - 8.0 (⁴JHF) |
| H-6 | ~ 7.8 - 8.0 | Doublet (d) | ~ 9.0 - 10.0 (³JHF) |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (C-F) | ~ 158 - 162 (d, ¹JCF ≈ 250-260 Hz) |
| C-5 (C-NO₂) | ~ 145 - 148 |
| C-2 (C-Cl) | ~ 128 - 132 |
| C-1 (C-Br) | ~ 118 - 122 |
| C-6 (C-H) | ~ 115 - 119 (d, ²JCF ≈ 20-25 Hz) |
| C-3 (C-H) | ~ 112 - 116 (d, ²JCF ≈ 20-25 Hz) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the carbon-halogen bonds.
Table 4: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type |
| ~ 3100 - 3000 | Aromatic C-H Stretch |
| ~ 1590 - 1610 | Aromatic C=C Stretch |
| ~ 1520 - 1550 | Asymmetric NO₂ Stretch |
| ~ 1340 - 1360 | Symmetric NO₂ Stretch |
| ~ 1200 - 1250 | C-F Stretch |
| ~ 1000 - 1100 | C-Cl Stretch |
| ~ 800 - 900 | C-H Out-of-plane Bending |
| Below 700 | C-Br Stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
Table 5: Predicted Major Ions in EI-Mass Spectrum
| m/z (for ⁷⁹Br, ³⁵Cl) | Ion Formula | Description |
| 253 | [C₆H₂⁷⁹Br³⁵ClFNO₂]⁺ | Molecular Ion (M⁺) |
| 207 | [C₆H₂⁷⁹Br³⁵ClF]⁺ | Loss of NO₂ |
| 178 | [C₆H₂⁷⁹Br³⁵ClFO]⁺ | Loss of NO |
| 128 | [C₆H₂³⁵ClF]⁺ | Loss of Br and NO₂ |
| 174 | [C₆H₂³⁵ClFNO₂]⁺ | Loss of Br |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified solid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[4]
-
For ¹³C NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a pipette with a small plug of glass wool or cotton directly into a clean 5 mm NMR tube to remove any particulate matter.[4]
-
The height of the solution in the NMR tube should be approximately 4-5 cm.[4]
-
Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm) if not already present in the solvent.[4]
-
-
Spectrometer Parameters (for a 500 MHz instrument) :
-
¹H NMR :
-
¹³C NMR :
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be homogenous and have a fine, consistent texture.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition :
-
Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.[5]
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For a pure, solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[6]
-
-
Ionization and Analysis :
-
Ionization Method : Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[6]
-
The sample is vaporized and bombarded with electrons, causing ionization and fragmentation.[7]
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.[8]
-
Detector : An electron multiplier or similar detector records the abundance of each ion.[7]
-
The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.
Caption: Logical workflow for spectroscopic structural elucidation.
Conclusion
While experimental spectra for this compound are not widely published, a combination of predicted data and established analytical protocols provides a robust framework for its characterization. The predicted ¹H and ¹³C NMR, FT-IR, and mass spectral data offer valuable insights into its structural features. By following the detailed experimental methodologies outlined in this guide, researchers can confidently acquire and interpret the necessary spectroscopic data to confirm the identity, purity, and structure of this and similar complex organic molecules, thereby facilitating its use in further scientific investigation and development.
References
- 1. 111010-08-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 111010-08-3 | LEA01008 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide presents a theoretical analysis of the ¹H and ¹³C NMR spectra of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, a polysubstituted aromatic compound. The predictions are derived from the well-established effects of electron-withdrawing and electron-donating groups on the chemical shifts and coupling constants of aromatic systems.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the five substituents. The strongly electron-withdrawing nitro group is expected to cause a significant downfield shift for the adjacent proton. The halogens (bromine, chlorine, and fluorine) also contribute to the deshielding of the aromatic protons.
The multiplicity of each signal is determined by spin-spin coupling. The two protons will couple to each other (ortho-coupling, if applicable, though here they are meta), and each will also couple to the fluorine-19 nucleus.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-3 | 8.15 - 8.35 | Doublet of doublets (dd) | ³J(H-F) ≈ 7-9 Hz, ⁴J(H-H) ≈ 2-3 Hz | 1H |
| H-6 | 7.80 - 8.00 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 2-3 Hz | 1H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. Carbons bonded to electronegative atoms (Br, Cl, F, N) will be deshielded and appear at lower field. The carbon atom attached to the fluorine will show a large one-bond coupling (¹J(C-F)), and other carbons will show smaller two-, three-, or four-bond couplings to fluorine.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 (C-Br) | 115 - 125 | |
| C-2 (C-Cl) | 130 - 140 | |
| C-3 (C-H) | 125 - 135 | |
| C-4 (C-F) | 160 - 170 | ¹J(C-F) ≈ 240-260 |
| C-5 (C-NO₂) | 145 - 155 | |
| C-6 (C-H) | 120 - 130 |
Note: The chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.
Molecular Structure and NMR Signal Assignment
The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR signal assignments.
Caption: Molecular structure with atom numbering.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the predicted spin-spin coupling interactions and a general workflow for NMR analysis.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.
Caption: General experimental workflow for NMR analysis.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other options include deuterated dimethyl sulfoxide (DMSO-d₆), deuterated acetone (acetone-d₆), or deuterated benzene (C₆D₆). The choice of solvent can slightly influence the chemical shifts.[1][2]
-
Concentration :
-
Procedure :
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5]
-
Ensure the sample height in the tube is approximately 4-5 cm.[4]
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are typical parameters for a 400 or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zg') is typically used.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[6]
-
Relaxation Delay (D1): 1-5 seconds. A longer delay (e.g., 5 times the longest T1) is necessary for accurate integration in quantitative NMR.[7]
-
Spectral Width (SW): A range of approximately 12-16 ppm is generally adequate for most organic molecules.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds is a common default, but may need to be adjusted for quaternary carbons.
-
Spectral Width (SW): A spectral width of 200-250 ppm is standard for ¹³C NMR.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, overview of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants are based on the established principles of substituent effects in aromatic systems. The provided experimental protocols offer a robust starting point for the actual acquisition of NMR data for this and similar compounds. While these predictions serve as a valuable guide for spectral interpretation, experimental verification remains the gold standard for unequivocal structure determination.
References
- 1. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 2. reddit.com [reddit.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. organomation.com [organomation.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a polyhalogenated nitrobenzene derivative of significant interest in organic synthesis. Due to the electron-withdrawing nature of its substituents, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its spectral characteristics is crucial for its identification, characterization, and quality control.
Predicted Infrared Spectral Data
While a publicly available experimental infrared spectrum for this compound is not readily found, a reliable prediction of its key absorption bands can be made based on the analysis of structurally similar compounds and established spectroscopic principles. The following table summarizes the expected prominent vibrational modes and their estimated wavenumber ranges. These estimations are derived from data on related halogenated nitrobenzenes.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretching | Nitro (R-NO₂) | 1570–1485 | Strong |
| Symmetric NO₂ Stretching | Nitro (R-NO₂) | 1370–1320 | Strong |
| C=C Stretching | Aromatic Ring | 1625–1400 | Medium to Strong |
| C-H Stretching | Aromatic Ring | 3100–3000 | Medium |
| C-F Stretching | Aryl Fluoride | 1250–1100 | Strong |
| C-Cl Stretching | Aryl Chloride | 850–550 | Medium to Strong |
| C-Br Stretching | Aryl Bromide | 680–515 | Medium to Strong |
| C-H Out-of-Plane Bending | Aromatic Ring | 900–690 | Strong |
| NO₂ Bending | Nitro (R-NO₂) | 870–830 | Medium |
Key Spectral Interpretations
The infrared spectrum of this compound is expected to be dominated by strong absorptions from the nitro group and the carbon-halogen bonds. The aromatic C=C stretching vibrations will appear in the 1625-1400 cm⁻¹ region, with their exact positions and intensities influenced by the complex substitution pattern. The C-H stretching vibrations of the remaining two hydrogens on the aromatic ring are expected in the 3100-3000 cm⁻¹ range. The strong electron-withdrawing effect of the nitro group and the halogens will influence the electron density of the benzene ring, which in turn affects the frequencies of the ring vibrations.
Experimental Protocol: Obtaining the FT-IR Spectrum
The following provides a detailed methodology for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of this compound in a laboratory setting.
Objective: To obtain a high-resolution FT-IR spectrum of solid this compound for structural characterization.
Materials and Equipment:
-
This compound (solid)
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer (e.g., Bruker Tensor 27 or similar) with a deuterated triglycine sulfate (DTGS) detector
-
Sample holder for KBr pellets
-
Spatula
-
Desiccator
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr into an agate mortar.
-
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 1-2 minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the sample holder with the KBr pellet into the sample compartment of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be baseline corrected if necessary.
-
Identify and label the major absorption peaks.
-
Compare the peak positions with the predicted values and literature data for characteristic functional group absorptions.
-
Safety Precautions:
-
This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Logical Relationships in Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the IR spectrum of this compound.
Caption: Logical workflow from molecular structure to IR spectral interpretation.
Experimental Workflow for FT-IR Analysis
The diagram below outlines the standard experimental workflow for obtaining the FT-IR spectrum of a solid sample using the KBr pellet method.
Caption: Experimental workflow for FT-IR analysis of a solid sample.
Mass Spectrometry of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. The information presented herein is essential for the identification, characterization, and quantification of this compound in various research and development settings.
Introduction
This compound (C₆H₂BrClFNO₂) is a halogenated nitroaromatic compound with a molecular weight of approximately 254.44 g/mol .[1][2][3] The presence of multiple electronegative substituents, including bromine, chlorine, fluorine, and a nitro group, results in a unique and complex fragmentation pattern under mass spectrometric analysis. This guide will focus on the predicted fragmentation pathways under Electron Ionization (EI), a common and robust ionization technique for such molecules.[4][5][6]
Predicted Electron Ionization Mass Spectrometry (EI-MS) Data
Upon electron ionization, this compound is expected to form a molecular ion ([M]⁺˙) that will be readily detectable. The isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will produce a characteristic isotopic cluster for the molecular ion and any subsequent fragments containing these halogens.[7]
Predicted Major Fragment Ions
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the nitro group and halogen atoms. The following table summarizes the predicted major fragment ions, with m/z values calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F, ³⁵Cl, ⁷⁹Br).
| Predicted Fragment Ion | Neutral Loss | m/z (Calculated) | Description of Fragmentation Pathway |
| [C₆H₂BrClFNO₂]⁺˙ | - | 253 | Molecular Ion |
| [C₆H₂BrClFNO]⁺˙ | O | 237 | Loss of an oxygen atom from the nitro group |
| [C₆H₂BrClF]⁺ | NO₂ | 207 | Loss of the nitro group |
| [C₆H₂BrClFO]⁺˙ | NO | 223 | Loss of nitric oxide from the molecular ion |
| [C₆H₂ClFNO₂]⁺ | Br | 174 | Loss of a bromine radical |
| [C₆H₂BrFNO₂]⁺ | Cl | 218 | Loss of a chlorine radical |
| [C₅H₂BrClF]⁺ | CO, NO | 179 | Subsequent loss of carbon monoxide from [C₆H₂BrClF]⁺ |
| [C₆H₂BrF]⁺ | Cl, NO₂ | 172 | Loss of chlorine and the nitro group |
| [C₆H₂ClF]⁺ | Br, NO₂ | 128 | Loss of bromine and the nitro group |
Isotopic Abundance Patterns
The presence of both bromine and chlorine will create a complex but highly informative isotopic pattern for the molecular ion and its fragments. The characteristic M, M+2, M+4, and even M+6 peaks will be observable for ions containing both halogens. For fragments containing only one of the halogens, the typical isotopic patterns for either bromine (~1:1 ratio for M and M+2) or chlorine (~3:1 ratio for M and M+2) will be observed.[7]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard and effective method for the analysis of semi-volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[6]
3.1 Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
3.2 Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3.3 Mass Spectrometry (MS) Conditions
-
Ionization Energy: 70 eV[6]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
-
Solvent Delay: 3-5 minutes to protect the filament from the solvent peak.
3.4 Data Analysis
-
Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum corresponding to this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted in Section 2.1.
-
Compare the observed isotopic patterns with theoretical patterns to confirm the elemental composition of the ions.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for the GC-MS analysis of the target compound.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and the detailed experimental protocol serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, drug development, and materials science. The characteristic isotopic signatures and fragmentation pathways outlined herein will aid in the unambiguous identification and structural elucidation of this complex halogenated nitroaromatic compound.
References
- 1. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50999481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Physical properties of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the experimentally determined physical properties of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a key intermediate in various synthetic applications. This document is intended to serve as a comprehensive resource, detailing its melting and boiling points, the methodologies for their determination, and a logical workflow for such characterizations.
Core Physical Properties
This compound, with the CAS number 111010-08-3, is a polysubstituted aromatic compound. Its physical state under ambient conditions is a solid. The precise melting and boiling points are critical parameters for its purification, handling, and application in further chemical synthesis.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Melting Point | 65-65.5 °C | [1] |
| Boiling Point | 290.0 ± 35.0 °C at 760 mmHg | [1] |
| Molecular Formula | C₆H₂BrClFNO₂ | |
| Molecular Weight | 254.44 g/mol | |
| CAS Number | 111010-08-3 |
Experimental Protocols
The accurate determination of melting and boiling points is fundamental to the characterization of a pure chemical substance. The following sections detail the standard experimental methodologies for these measurements.
Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle. This ensures uniform heat distribution within the sample.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or Thiele tube)
-
Beaker
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid substance is placed in the small test tube. As this compound is a solid at room temperature, it must first be melted.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then immersed in a heating bath.
-
Heating: The heating bath is heated gently and uniformly. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.
-
Boiling Point Identification: As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then stopped.
-
Temperature Reading: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Mandatory Visualization
The logical workflow for the determination of the physical properties of a novel or uncharacterized chemical substance is depicted in the following diagram.
Caption: Workflow for the determination of melting and boiling points.
References
Solubility Profile of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratory settings.
Introduction to this compound
This compound is a halogenated nitroaromatic compound. Such compounds are of significant interest in synthetic organic chemistry, serving as versatile intermediates in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[1] The strategic placement of different halogens and a nitro group on the benzene ring allows for selective and sequential chemical transformations.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties provide an initial indication of the compound's behavior. The XLogP3 value of 3.2 suggests a higher affinity for lipophilic (organic) environments over aqueous media.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClFNO₂ | PubChem[2] |
| Molecular Weight | 254.44 g/mol | PubChem[2] |
| XLogP3 | 3.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Polar Surface Area | 45.8 Ų | PubChem[2] |
Table 1: Computed Physicochemical Properties of this compound
Qualitative Solubility Information
Experimental Protocols for Solubility Determination
The following section outlines two common and reliable methods for determining the solubility of a solid compound like this compound in organic solvents.
General Workflow for Experimental Solubility Determination
The logical process for determining the solubility of the target compound is illustrated in the following workflow diagram.
Caption: Workflow for Experimental Solubility Determination.
Method 1: Gravimetric Determination of Solubility
The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium.
-
-
Sample Collection and Separation:
-
Allow the container to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).
-
-
Gravimetric Analysis:
-
Transfer the filtered aliquot to a pre-weighed, dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set at a temperature below the boiling point of the solvent and the melting point of the solute can be used.
-
Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the dish or vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.[6]
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final constant weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Method 2: Spectroscopic Determination of Solubility
For compounds that absorb ultraviolet or visible light, UV/Vis spectroscopy provides a rapid and sensitive method for determining solubility.[7] This method requires the prior establishment of a calibration curve.
Materials and Equipment:
-
All materials listed for the gravimetric method
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Equilibration of Saturated Solution:
-
Follow steps 1 and 2 as described in the gravimetric method to prepare a saturated solution and allow it to reach equilibrium.
-
-
Sample Collection and Dilution:
-
Follow step 3 of the gravimetric method to obtain a clear, filtered aliquot of the saturated solution.
-
Precisely dilute the aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
-
Spectroscopic Measurement:
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound.
-
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
While quantitative solubility data for this compound in organic solvents is not readily found in the existing literature, this guide provides researchers with the necessary detailed protocols to determine these values experimentally. The choice between the gravimetric and spectroscopic methods will depend on the available equipment and the specific properties of the compound and solvent. Accurate determination of solubility is a critical step in the effective utilization of this compound in drug development and other synthetic applications.
References
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. pharmajournal.net [pharmajournal.net]
- 6. cefns.nau.edu [cefns.nau.edu]
- 7. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Safety Guide to 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide compiled from publicly available data, primarily from chemical databases. A complete, certified Safety Data Sheet (SDS) from a manufacturer was not available at the time of writing. Much of the quantitative data presented is based on computational models and should be treated as predictive. Always consult a certified SDS from your supplier before handling this chemical and adhere to all institutional and governmental safety protocols.
Chemical Identification and Properties
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a halogenated nitroaromatic compound. Its structure and properties make it a potentially useful intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. However, its reactivity and substitution pattern also indicate significant potential hazards.
Table 1: Chemical Identifiers [1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 111010-08-3 |
| Molecular Formula | C₆H₂BrClFNO₂ |
| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)F)--INVALID-LINK--[O-] |
| InChI Key | YVDJBLFLBBBGMD-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties (Computed) [1]
| Property | Value | Source |
| Molecular Weight | 254.44 g/mol | PubChem |
| Exact Mass | 252.89415 Da | PubChem |
| Boiling Point | 275.6 ± 35.0 °C (Predicted) | Echemi |
| Density | 1.904 ± 0.06 g/cm³ (Predicted) | Echemi |
| XLogP3 | 3.2 | PubChem |
| Polar Surface Area | 45.8 Ų | PubChem |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.
Table 3: GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Hazard Pictogram:
Signal Word: Warning
Safe Handling and Storage
Given the hazardous nature of this chemical, stringent safety protocols must be followed to minimize exposure and risk.
Personal Protective Equipment (PPE) and Engineering Controls
A logical workflow for ensuring personal and environmental safety when handling this compound is outlined below.
Experimental Protocol for Safe Handling:
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment. Review this guide and any available supplier SDS.
-
Engineering Controls: All handling of this solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Check the glove manufacturer's specifications for compatibility and breakthrough times.
-
Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.
-
-
Handling:
-
Avoid generating dust. Use techniques such as weighing on a tared container within the fume hood.
-
Keep containers tightly closed when not in use.
-
Prevent contact with skin, eyes, and clothing.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be clearly labeled with the chemical name and all relevant hazard warnings.
First Aid Measures
In case of exposure, immediate action is critical. The following diagram illustrates the recommended first aid response sequence.
Experimental Protocol for First Aid:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Toxicological Information
Table 4: Summary of Toxicological Endpoints (Predicted)
| Endpoint | Classification | Remarks |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled. |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Carcinogenicity | No data available | Not classified. |
| Mutagenicity | No data available | Not classified. |
| Reproductive Toxicity | No data available | Not classified. |
Note: The lack of specific LD50 and LC50 data necessitates a cautious approach, treating the substance as highly toxic.
Fire-Fighting Measures and Accidental Release
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen halides (HBr, HCl, HF).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Avoid creating dust.
-
Cleanup: Carefully sweep up the solid material, place it in a sealed, labeled container for disposal. Do not use compressed air for cleaning.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol) followed by soap and water. All cleaning materials should be treated as hazardous waste.
This guide provides a summary of the available safety information for this compound. It is intended to supplement, not replace, a certified Safety Data Sheet and proper laboratory safety training. Always prioritize safety and handle this chemical with the utmost care.
References
An In-Depth Technical Guide to the Hazards and Toxicity of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential hazards and toxicity associated with 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. The information is intended to support risk assessment, safe handling practices, and further toxicological research in academic and industrial settings.
Executive Summary
This compound is a halogenated nitroaromatic compound. While specific toxicological data for this compound is limited, information from structurally similar chemicals and the known reactivity of the nitroaromatic class indicate a significant potential for acute toxicity and irritation. The primary hazards are associated with oral ingestion, dermal contact, and inhalation. The toxic effects of nitroaromatic compounds are often mediated through the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can induce oxidative stress and cellular damage.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an acute toxicant and an irritant.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H332: Harmful if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[2]
Quantitative Toxicological Data
| Compound | Test Type | Route of Administration | Species | Quantitative Data |
| This compound | - | - | - | Data not available |
| 4-Bromo-1-fluoro-2-nitrobenzene | Acute Oral Toxicity | Oral | - | Category 4 |
| Acute Dermal Toxicity | Dermal | - | Category 4 | |
| Acute Inhalation Toxicity | Inhalation | - | Category 4 | |
| Skin Corrosion/Irritation | - | - | Category 2 | |
| Serious Eye Damage/Eye Irritation | - | - | Category 2 | |
| Specific target organ toxicity (single exposure) | - | Respiratory system | Category 3 |
Data for 4-Bromo-1-fluoro-2-nitrobenzene is presented as GHS categories due to the absence of specific LD50/LC50 values in the search results.[3]
Mechanisms of Toxicity and Signaling Pathways
The toxicity of nitroaromatic compounds is primarily linked to the metabolic reduction of the nitro group.[4][5][6] This process can generate reactive nitroso and hydroxylamine intermediates, as well as nitro anion radicals.[4] These reactive species can lead to cellular damage through two main mechanisms:
-
Oxidative Stress: The nitro anion radical can react with molecular oxygen to produce superoxide radicals, leading to the generation of other reactive oxygen species (ROS).[5][6] This surge in ROS can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[7][8]
-
Covalent Binding: The highly reactive electrophilic intermediates can covalently bind to cellular macromolecules, including proteins and DNA, disrupting their function and potentially leading to mutagenicity and carcinogenicity.[4][9]
A key signaling pathway involved in the cellular response to oxidative stress induced by xenobiotics is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .[10][11][12][13][14] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and detoxification genes, upregulating their expression to protect the cell from damage.[11][14][15]
Experimental Protocols
The following are generalized protocols for assessing the toxicity of a chemical like this compound, based on OECD guidelines and standard in vitro methods.
Acute Oral Toxicity (based on OECD Guideline 423/425)
-
Test Animals: Healthy, young adult rodents (rats are preferred), nulliparous and non-pregnant females.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water with a suspending agent). The concentration is calculated based on the desired dose level (mg/kg body weight).
-
Administration: A single dose of the test substance is administered to fasted animals by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes for at least 14 days.
-
Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Acute Dermal Toxicity (based on OECD Guideline 402)
-
Test Animals: Young adult rats, rabbits, or guinea pigs.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape.[16]
-
Exposure Duration: The exposure period is 24 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is washed. Animals are observed for signs of toxicity and mortality for at least 14 days. Skin reactions at the site of application are also recorded.
-
Data Analysis: The LD50 is determined, and skin irritation is evaluated.
Acute Inhalation Toxicity (based on OECD Guideline 403)
-
Test Animals: Typically young adult rats.
-
Exposure System: A dynamic inhalation exposure system is used to maintain a constant and uniform concentration of the test substance in the air.
-
Exposure Conditions: Animals are exposed to the test substance as a gas, vapor, or aerosol for a standard duration, typically 4 hours.[17]
-
Concentration Monitoring: The concentration of the test substance in the exposure chamber is monitored continuously.
-
Observation: Animals are observed for toxic effects during and after exposure for at least 14 days.[17]
-
Data Analysis: The LC50 is calculated based on the observed mortality at different concentrations.
In Vitro Cytotoxicity - MTT Assay
-
Cell Culture: Human or animal cell lines (e.g., HepG2, A549) are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[18]
-
Compound Exposure: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours.[19][20][21]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[19][21]
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of around 570 nm.[21]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 (half-maximal inhibitory concentration) is determined.
Logical Workflow for Hazard and Toxicity Assessment
The assessment of a chemical's hazards and toxicity follows a structured workflow, starting from basic characterization to detailed mechanistic studies.
Conclusion
This compound should be handled with significant caution due to its predicted acute toxicity and irritant properties. While specific quantitative toxicological data is lacking, the available information on related nitroaromatic compounds suggests that exposure should be minimized. Further research is warranted to fully characterize its toxicological profile, including in vivo studies to determine LD50 and LC50 values, and mechanistic studies to elucidate the specific signaling pathways involved in its toxicity. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations in a systematic and scientifically rigorous manner.
References
- 1. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
The Reactivity Profile of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, a highly functionalized aromatic building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of four different substituents—a nitro group and three distinct halogens—on the benzene ring imparts a unique and versatile chemical behavior, making it an attractive substrate for a variety of transformations.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the strong electron-withdrawing nature of the nitro group. This group deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to it. The presence of three different halogen atoms (F, Cl, Br) offers opportunities for selective functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The principal modes of reactivity for this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is the most susceptible to substitution by nucleophiles due to the strong para-activating effect of the nitro group.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a key intermediate for further derivatization.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C1 position is the most reactive site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 111010-08-3[1] |
| Molecular Formula | C₆H₂BrClFNO₂[1] |
| Molecular Weight | 254.44 g/mol [1] |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in common organic solvents |
Synthesis
The synthesis of this compound typically involves the nitration of a suitable trihalogenated benzene precursor. A plausible synthetic route starts from 1-bromo-2-chloro-4-fluorobenzene, which can be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the C5 position, directed by the ortho,para-directing halogens.
Caption: Synthesis of this compound.
Reactivity Profile
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group at C5 makes the aromatic ring electron-deficient and highly susceptible to nucleophilic attack. The order of leaving group ability in SNAr reactions is generally F > Cl > Br > I. In this compound, the fluorine atom is positioned para to the nitro group, making it the most activated site for substitution.
Caption: Relative reactivity of halogens in SNAr.
Experimental Protocol: General Procedure for SNAr with Amines
A solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile) is treated with the desired amine (1.0-1.2 equiv) and a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0-3.0 equiv). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine, until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Ammonia (aq) | 5-Bromo-4-chloro-2-fluoro-aniline | Dioxane, 100 °C | >90 (expected) |
| Methylamine | N-Methyl-5-bromo-4-chloro-2-fluoro-aniline | K₂CO₃, DMF, 80 °C | High (expected) |
| Sodium Methoxide | 1-Bromo-2-chloro-5-nitro-4-methoxybenzene | MeOH, reflux | >95 (expected) |
| Sodium Azide | 4-Azido-1-bromo-2-chloro-5-nitrobenzene | NaN₃, DMF, 60 °C | High (expected) |
Note: The yields are estimated based on the reactivity of similar substrates, as specific literature data for this exact compound is limited.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to a primary amine, yielding 5-bromo-4-chloro-2-fluoroaniline. This transformation is a crucial step in many synthetic pathways, as the resulting aniline is a versatile intermediate. Various reducing agents can be employed, with the choice depending on the desired chemoselectivity and reaction conditions.
Caption: Reduction of the nitro group.
Experimental Protocol: Reduction using Iron in Acetic Acid
To a stirred solution of this compound (1.0 equiv) in glacial acetic acid, iron powder (5.0-10.0 equiv) is added portion-wise. The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude aniline, which can be further purified by crystallization or column chromatography.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Solvent | Temperature (°C) | Key Advantages |
| Fe / CH₃COOH | Acetic Acid | 80-100 | Cost-effective, reliable |
| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Reflux | Mild conditions, good functional group tolerance |
| H₂ / Pd/C | Methanol / Ethanol | Room Temperature | Clean reaction, high yield |
| NaBH₄ / NiCl₂ | Methanol | 0 to Room Temp | Mild and selective |
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine and carbon-fluorine bonds. This allows for the selective formation of new bonds at the C1 position.
Caption: Relative reactivity of halogens in cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv), a boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv) in a suitable solvent system (e.g., toluene/water, dioxane/water, or DME) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Product | Catalyst / Ligand |
| Suzuki-Miyaura | Arylboronic acid | 1-Aryl-2-chloro-4-fluoro-5-nitrobenzene | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Sonogashira | Terminal alkyne | 1-Alkynyl-2-chloro-4-fluoro-5-nitrobenzene | Pd(PPh₃)₂Cl₂, CuI |
| Buchwald-Hartwig | Amine | 1-Amino-2-chloro-4-fluoro-5-nitrobenzene | Pd₂(dba)₃, Xantphos |
| Stille | Organostannane | 1-Aryl/vinyl-2-chloro-4-fluoro-5-nitrobenzene | Pd(PPh₃)₄ |
Spectroscopic Data
¹H NMR (Expected): The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The proton at C6 (ortho to the bromine and meta to the nitro group) would likely appear at a lower field than the proton at C3 (ortho to the chlorine and fluorine).
¹³C NMR (Expected): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the electronegative substituents (NO₂, F, Cl, Br) will show characteristic chemical shifts. The carbon bearing the nitro group (C5) is expected to be significantly downfield.
IR Spectroscopy (Expected): The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively. C-Halogen stretching vibrations will be present in the fingerprint region.
Mass Spectrometry (Expected): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Conclusion
This compound is a highly versatile and reactive building block. Its reactivity is dominated by the powerful electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution, primarily at the fluorine-bearing carbon. The nitro group itself can be readily transformed into an amino group, opening up further synthetic possibilities. Furthermore, the presence of a bromine atom allows for selective functionalization via palladium-catalyzed cross-coupling reactions. This multi-faceted reactivity profile makes this compound a valuable tool for the synthesis of complex and highly substituted aromatic compounds in the fields of medicinal chemistry and materials science. Further experimental exploration of this compound's reactivity is warranted to fully unlock its synthetic potential.
References
An In-depth Technical Guide to the Electron-Withdrawing Effects in 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron-withdrawing effects in the polyhalogenated nitroaromatic compound, 1-bromo-2-chloro-4-fluoro-5-nitrobenzene. The strategic placement of a nitro group in conjunction with three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring creates a molecule with unique electronic properties and significant potential in synthetic chemistry. This document covers the theoretical framework of the electron-withdrawing effects, predicted spectroscopic characteristics, a plausible synthetic route, and the anticipated reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr). While specific experimental data for this exact isomer is not widely available in public literature, this guide consolidates information from closely related compounds and established chemical principles to provide a robust predictive overview for research and development purposes.
Introduction
Polyhalogenated nitroaromatic compounds are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple electron-withdrawing substituents on the aromatic ring significantly alters its chemical reactivity, making it susceptible to reactions not readily achievable with simple benzene derivatives. This compound is a prime example of such a highly functionalized molecule. The interplay of the strong mesomeric and inductive effects of the nitro group with the inductive effects of the halogens creates a highly electron-deficient aromatic system, activating it towards nucleophilic attack. Understanding these electronic effects is paramount for designing synthetic routes that utilize this and similar compounds as building blocks for more complex molecular architectures.
Electron-Withdrawing Effects and Their Influence on the Aromatic Ring
The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of its substituents. These effects are twofold:
-
Inductive Effect (-I): All four substituents (nitro, bromo, chloro, and fluoro) are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds, leading to a general polarization of the C-X bonds and a net withdrawal of electron density from the benzene ring. The strength of the inductive effect of the halogens follows the order F > Cl > Br.
-
Mesomeric Effect (-M): The nitro group exerts a strong electron-withdrawing mesomeric (or resonance) effect. Through delocalization of the pi electrons of the benzene ring onto the nitro group, the electron density at the ortho and para positions relative to the nitro group is significantly reduced. The halogens, while having a -I effect, also possess lone pairs of electrons that can be donated to the ring, resulting in a +M effect. However, for halogens, the -I effect is generally considered to be dominant over the +M effect in influencing the overall electron density of the ring.
The combination of these effects in this compound results in a highly electrophilic aromatic ring, which is anticipated to be exceptionally reactive towards nucleophiles.
Synthesis
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves the nitration of 1-bromo-2-chloro-4-fluorobenzene. The directing effects of the existing halogen substituents will guide the position of the incoming nitro group. Halogens are ortho, para-directing groups. In 1-bromo-2-chloro-4-fluorobenzene, the positions ortho and para to the fluorine and bromine atoms, and ortho to the chlorine atom are potential sites for electrophilic attack. The position that is ortho to both the bromine and fluorine atoms (C5) is sterically hindered and electronically deactivated by the adjacent halogens. Therefore, the most likely position for nitration is C5, which is para to the bromine and ortho to the fluorine, leading to the desired product.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on standard nitration procedures for similar compounds.
Materials:
-
1-Bromo-2-chloro-4-fluorobenzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature at 0-5 °C.
-
Dissolve 1-bromo-2-chloro-4-fluorobenzene in a minimal amount of concentrated sulfuric acid.
-
Add the solution of the starting material dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture over crushed ice.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the substituents.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | d | ~8-9 |
| H-6 | 8.3 - 8.7 | d | ~2-3 |
Note: The assignments are based on the expected deshielding effects of the adjacent substituents. The proton at C6, being ortho to the nitro group, is expected to be the most deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the electronegativity of the directly attached substituents and the overall electron density of the ring.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | 115 - 125 |
| C-2 (C-Cl) | 125 - 135 |
| C-3 (C-H) | 120 - 130 |
| C-4 (C-F) | 155 - 165 (d, ¹JCF ≈ 250 Hz) |
| C-5 (C-NO₂) | 145 - 155 |
| C-6 (C-H) | 125 - 135 |
Note: The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).
IR Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group and the carbon-halogen bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ stretch | 1340 - 1370 | Strong |
| C-F stretch | 1000 - 1250 | Strong |
| C-Cl stretch | 700 - 850 | Strong |
| C-Br stretch | 500 - 650 | Medium-Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |
| Aromatic C-H stretch | 3000 - 3100 | Weak |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be complex due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Comments |
| [M]⁺ | 253, 255, 257 | Complex isotopic pattern due to Br and Cl |
| [M-NO₂]⁺ | 207, 209, 211 | Loss of the nitro group |
Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SNAr). The highly electron-deficient nature of the aromatic ring facilitates the attack of nucleophiles.
Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (a halide ion).
Methodological & Application
Synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene from 4-bromo-1-chloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis involves the regioselective nitration of 4-bromo-1-chloro-2-fluorobenzene. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Additionally, this note includes a summary of the physicochemical properties of the starting material and the final product, as well as a workflow diagram for clarity.
Introduction
Polyhalogenated nitrobenzene derivatives are crucial building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the presence of multiple reactive sites, allowing for diverse subsequent chemical transformations. The target compound, this compound, is a key intermediate for more complex molecules. The synthesis described herein is an electrophilic aromatic substitution, specifically a nitration reaction. The regioselectivity of this reaction is governed by the directing effects of the existing halogen substituents on the aromatic ring. All halogens are ortho-, para-directors, and in the case of 4-bromo-1-chloro-2-fluorobenzene, the combined directing effects of the fluorine, chlorine, and bromine atoms favor the substitution of the nitro group at the C5 position.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the product is provided in the table below for easy reference.
| Property | 4-Bromo-1-chloro-2-fluorobenzene | This compound |
| CAS Number | 60811-18-9[1] | 13982970[2] |
| Molecular Formula | C₆H₃BrClF[1] | C₆H₂BrClFNO₂[2] |
| Molecular Weight | 209.44 g/mol [1] | 254.44 g/mol [2] |
| Appearance | Colorless to light yellow liquid[3] | - |
| Boiling Point | 194 °C | - |
| Melting Point | ~ -20 °C[3] | - |
| Density | 1.727 g/mL at 25 °C | - |
| Solubility | Insoluble in water; soluble in ethanol, ether, dichloromethane[3] | - |
Experimental Protocol
This protocol is adapted from established methodologies for the nitration of similar halogenated benzene derivatives.
Materials:
-
4-bromo-1-chloro-2-fluorobenzene (starting material)
-
Ammonium nitrate (NH₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 4-bromo-1-chloro-2-fluorobenzene (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add ammonium nitrate (1.0 eq).
-
-
Addition of Nitrating Agent:
-
Slowly add trifluoroacetic anhydride (1.2 eq) to the reaction mixture through an addition funnel over a period of 15-20 minutes. Maintain the internal temperature at 0 °C during the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane and then with ethyl acetate.
-
Combine all the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle with care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The quenching step with sodium bicarbonate will produce gas (CO₂). Add the quenching solution slowly to control the effervescence.
-
Dichloromethane and ethyl acetate are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.
By following this detailed protocol, researchers can reliably synthesize this compound for use in further chemical research and development.
References
- 1. 4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1-Chloro-2-Fluorobenzene Manufacturer & Supplier in China | High Purity CAS 301851-24-9 | Safety Data, Applications, Price & Global Shipping [chlorobenzene.ltd]
Application Note and Protocol: Laboratory-Scale Synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The synthesis is a two-step process commencing with the diazotization of 2-chloro-4-fluoroaniline to yield 1-Bromo-2-chloro-4-fluorobenzene, which is subsequently nitrated.
Key Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-chloro-4-fluoroaniline | ≥98% | Commercially Available |
| Sodium nitrite | ACS Reagent | Commercially Available |
| Hydrobromic acid | 48% aq. soln. | Commercially Available |
| Sulfuric acid | 95-98% | Commercially Available |
| Nitric acid | 68-70% | Commercially Available |
| Cuprous bromide | ≥98% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Sodium sulfate | Anhydrous | Commercially Available |
| Sulfamic acid | 99% | Commercially Available |
| Ice | ||
| Deionized water | ||
| Standard laboratory glassware | ||
| Magnetic stirrer with heating | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator |
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene
This procedure is adapted from the Sandmeyer reaction, a well-established method for the synthesis of aryl halides from aryl amines.[1][2]
-
Diazotization of 2-chloro-4-fluoroaniline:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 58 g of 2-chloro-4-fluoroaniline in a mixture of 120 g of concentrated sulfuric acid and 160 ml of water.
-
Cool the mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add a solution of 28 g of sodium nitrite in 100 ml of water dropwise to the aniline solution, ensuring the temperature is maintained below 0 °C.
-
After the addition is complete, stir the mixture at the same temperature for an additional 20 minutes to ensure the completion of the diazotization reaction.
-
To remove any excess nitrous acid, add sulfamic acid portion-wise until a potassium iodide-starch paper test is negative.
-
-
Bromination (Sandmeyer Reaction):
-
In a separate beaker, dissolve 68 g of cuprous bromide in 500 ml of 48% aqueous hydrobromic acid.
-
At room temperature, add the previously prepared diazonium salt solution to the cuprous bromide solution.
-
Stir the reaction mixture at a temperature between 30-40 °C for 30 minutes.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined ether layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation to yield 1-Bromo-2-chloro-4-fluorobenzene.
-
Step 2: Nitration of 1-Bromo-2-chloro-4-fluorobenzene
The nitration of the synthesized 1-Bromo-2-chloro-4-fluorobenzene is achieved using a standard nitrating mixture of concentrated nitric and sulfuric acids.
-
Nitration Reaction:
-
In a round-bottom flask, cool 50 ml of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 20.9 g (0.1 mol) of 1-Bromo-2-chloro-4-fluorobenzene to the cooled sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by cautiously adding 10.1 g (0.16 mol) of concentrated nitric acid to 20 ml of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the halo-benzene, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over crushed ice.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
The crude product can be recrystallized from a suitable solvent such as ethanol to obtain the purified product.
-
Data Presentation
Table 1: Reagent Quantities for the Synthesis of 1-Bromo-2-chloro-4-fluorobenzene
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 2-chloro-4-fluoroaniline | 145.56 | 58 | 0.398 |
| Sodium nitrite | 69.00 | 28 | 0.406 |
| Cuprous bromide | 143.45 | 68 | 0.474 |
Table 2: Reagent Quantities for the Nitration of 1-Bromo-2-chloro-4-fluorobenzene
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 1-Bromo-2-chloro-4-fluorobenzene | 209.44 | 20.9 | 0.1 |
| Nitric acid (68%) | 63.01 | 10.1 | ~0.16 |
Experimental Workflow
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a versatile building block in medicinal chemistry and materials science. This document offers detailed experimental protocols, data presentation, and mechanistic diagrams to guide researchers in the effective use of this compound.
Introduction
This compound is a highly activated aromatic compound for nucleophilic aromatic substitution. The presence of a strong electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, facilitating the attack of nucleophiles. The strategic placement of three different halogen atoms (Fluorine, Chlorine, and Bromine) offers opportunities for regioselective substitution, making it a valuable intermediate in the synthesis of complex molecules.
The reactivity of the halogens as leaving groups in SNAr reactions is typically in the order of F > Cl > Br > I. For this compound, the fluorine atom at the C-4 position is the most activated leaving group due to its position para to the strongly electron-withdrawing nitro group. This allows for selective substitution at this position under controlled reaction conditions.
Regioselectivity in SNAr Reactions
The regioselectivity of SNAr reactions on this compound is primarily governed by the electronic effects of the nitro group. The nitro group at C-5 activates the positions ortho and para to it. In this molecule, the fluorine atom is at the para position (C-4) relative to the nitro group, making it the most susceptible to nucleophilic attack. The chlorine and bromine atoms are less activated and would require more forcing conditions for substitution.
Application: Synthesis of Aryl Ethers
A key application of this compound is in the synthesis of substituted aryl ethers through reaction with various alcohols. These products can serve as intermediates in the development of new pharmaceutical agents and other functional materials.
Quantitative Data
The following table summarizes the results for a representative SNAr reaction of this compound with an alcohol.
| Reactant 1 | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Cyclopropanol | 1-Bromo-2-chloro-4-cyclopropoxy-5-nitrobenzene | DMSO | K₂CO₃ | 70 | 16 | Not specified in source, reaction driven to completion |
Experimental Protocols
Protocol 1: SNAr Reaction with an Alcohol (Cyclopropanol)
This protocol describes the synthesis of 1-Bromo-2-chloro-4-cyclopropoxy-5-nitrobenzene from this compound and cyclopropanol.
Materials:
-
This compound
-
Cyclopropanol
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add cyclopropanol (1.5 eq) and potassium carbonate (2.5 eq).
-
The reaction mixture is heated to 70°C under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC.
-
The reaction is stirred at 70°C for 16 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-Bromo-2-chloro-4-cyclopropoxy-5-nitrobenzene.
Protocol 2: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group of this compound to an amine.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EA)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq) at room temperature.
-
The reaction mixture is heated to 70°C and stirred for 2 hours.
-
Upon completion, the resulting mixture is filtered, and the filter cake is washed with ethyl acetate.
-
The filtrate is collected, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-Bromo-4-chloro-2-fluoroaniline.
Visualizations
Logical Workflow for SNAr Reaction
Caption: Experimental workflow for the SNAr reaction.
SNAr Reaction Mechanism
Caption: General mechanism of the SNAr reaction.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 1-bromo-2-chloro-4-fluoro-5-nitrobenzene as a key building block. This versatile substrate, featuring multiple halogen substituents and a strong electron-withdrawing nitro group, allows for targeted C-C bond formation, crucial in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide catalyzed by a palladium complex.[1] For polyhalogenated substrates like this compound, the challenge lies in achieving chemoselective coupling. The inherent reactivity difference between carbon-halogen bonds (C-Br > C-Cl) allows for selective functionalization at the more reactive C-Br position under carefully controlled conditions.[2] The presence of the electron-withdrawing nitro and fluoro groups activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[1]
This document outlines a detailed protocol for the chemoselective Suzuki coupling of this compound with various arylboronic acids, summarizes relevant quantitative data from analogous reactions, and provides visual diagrams of the experimental workflow and catalytic cycle.
Quantitative Data Summary
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following tables summarize representative quantitative data for analogous reactions involving structurally similar polyhalogenated and electron-deficient aryl bromides. This information provides a valuable reference for expected outcomes and for optimizing reaction conditions.
Table 1: Suzuki Coupling of Substituted Bromo-Chloro-Arenes with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 3 | 1-Bromo-2-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 4 | 3-Bromo-7-chloro-1-benzothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | ~90 |
Table 2: Influence of Boronic Acid Substituent on Yield
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 1-Bromo-2-(chloromethyl)benzene | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 93 |
| 2 | 1-Bromo-2-(chloromethyl)benzene | (4-(Trifluoromethyl)phenyl)boronic acid | Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 85 |
| 3 | 1-Bromo-2-(chloromethyl)benzene | (3-Chlorophenyl)boronic acid | Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 |
| 4 | 1-Bromo-2-(chloromethyl)benzene | o-Tolylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 90 |
Experimental Protocols
The following is a detailed, representative protocol for the chemoselective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established methodologies for similar electron-deficient and polyhalogenated substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Degassed water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., PCy₃ or PPh₃, 2-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water, to the reaction vessel via syringe. The reaction concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-fluoro-5-nitro-biphenyl derivative.
-
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizations
Diagram 1: Experimental Workflow for Suzuki Coupling
A streamlined workflow for the Suzuki coupling reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
The key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound offers a powerful and reliable method for the synthesis of highly functionalized biaryl compounds. The chemoselective reaction at the C-Br bond, facilitated by the electron-withdrawing substituents, allows for the precise introduction of various aryl and heteroaryl moieties. The provided protocol, based on established procedures for analogous systems, serves as a robust starting point for researchers in drug discovery and materials science. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the highest yields for specific substrate combinations.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, a versatile building block in the synthesis of complex organic molecules. The presence of multiple reactive sites—a C-Br bond, a C-Cl bond, and activating/directing fluoro and nitro groups—offers a platform for selective functionalization, crucial in the fields of pharmaceutical and materials science.
Core Concepts and Selectivity
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The chemoselectivity of these reactions with polyhalogenated substrates is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. For this compound, the reactivity of the halogen atoms towards oxidative addition to a palladium(0) center follows the established trend: C-Br > C-Cl. This inherent difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring, facilitating the initial oxidative addition step of the catalytic cycle. Careful selection of the palladium catalyst, ligands, base, and solvent system is critical to achieve high yields and maintain selectivity.
General Catalytic Cycle
The mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, generally proceeds through a common catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction allows for the selective introduction of an aryl or vinyl group at the position of the bromine atom.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid | Arylboronic acid or Vinylboronic acid (1.2 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 80-100 °C |
| Time | 12-24 h |
| Typical Yield | 75-95% |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (0.03 mmol, 3 mol%), and base (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (5 mL) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of the aryl bromide with a terminal alkyne. This reaction is valuable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.
Table 2: Reaction Conditions for Sonogashira Coupling
| Parameter | Condition |
| Aryl Halide | This compound |
| Terminal Alkyne | (1.2 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Copper Co-catalyst | CuI (4 mol%) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature to 60 °C |
| Time | 6-18 h |
| Typical Yield | 70-90% |
Experimental Protocol: Sonogashira Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (5 mL) and the base (3.0 mmol, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise with stirring.
-
Stir the reaction mixture at the specified temperature and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Application 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[1] The reaction can be performed with a wide range of primary and secondary amines.
Table 3: Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | Primary or secondary amine (1.2-1.5 equiv) |
| Palladium Pre-catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (4 mol%) or RuPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) or K₃PO₄ (2.0 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 90-110 °C |
| Time | 12-24 h |
| Typical Yield | 65-85% |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.02 mmol, 2 mol%), ligand (0.04 mmol, 4 mol%), and base (1.4-2.0 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the tube, remove from the glovebox (if used), and add the degassed solvent (5 mL) followed by the amine (1.2-1.5 mmol) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
A typical workflow for setting up a palladium-catalyzed cross-coupling reaction is outlined below.
References
Application Notes: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene as a Synthetic Building Block
Introduction
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a polyhalogenated nitroaromatic compound that serves as a versatile intermediate in synthetic organic chemistry.[1] Its structure is characterized by a benzene ring substituted with four different groups: a nitro group, which is strongly electron-withdrawing, and three distinct halogen atoms (bromine, chlorine, and fluorine).[1] This unique combination of substituents renders the aromatic ring highly electron-deficient, making it an excellent substrate for key transformations such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[2] The strategic placement of these functional groups allows for selective and sequential reactions, providing chemists with precise control for constructing complex molecular frameworks for active pharmaceutical ingredients (APIs) and agrochemicals.[2][3]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 111010-08-3 | PubChem[1] |
| Molecular Formula | C₆H₂BrClFNO₂ | PubChem[1] |
| Molecular Weight | 254.44 g/mol | PubChem[1] |
| Appearance | Not specified (typically solid) | - |
| InChIKey | YVDJBLFLBBBGMD-UHFFFAOYSA-N | PubChem[1] |
Core Applications & Reactivity
The synthetic utility of this compound is primarily driven by its reactivity in nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the potent electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic attack.[4] This activation, combined with the presence of three halogen leaving groups, makes the compound an ideal substrate for SNAr. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[5]
The hierarchy of leaving group ability in SNAr reactions is generally F > Cl > Br.[6] This suggests that nucleophilic substitution will preferentially occur at the C4 position (para to the nitro group), displacing the fluoride ion. This regioselectivity allows for the controlled introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Further Transformations
Beyond SNAr, the remaining functional groups offer avenues for subsequent modifications:
-
Nitro Group Reduction: The nitro group can be readily reduced to a primary amine (-NH₂).[2][3] This transformation opens up a vast array of synthetic possibilities, including diazotization, amide bond formation, and the synthesis of nitrogen-containing heterocyclic compounds.[3]
-
Cross-Coupling Reactions: The bromine and chlorine atoms can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of aryl, alkyl, or amino groups.[3]
Caption: Sequential functionalization workflow for the title compound.
Experimental Protocols
The following are representative protocols. Researchers should optimize conditions for their specific substrates and desired outcomes.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine (General Procedure)
This protocol describes a general method for the substitution of the fluorine atom with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Ethyl acetate, Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: [7]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in the chosen solvent (DMF or DMSO).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (2.0 eq).[7]
-
Stir the reaction mixture at a temperature between 50-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[7]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
| Parameter | Condition | Rationale |
| Nucleophile | Primary/Secondary Amine (1.1-1.5 eq) | Reactant to displace the fluoride. Excess drives the reaction to completion. |
| Base | K₂CO₃, Et₃N (2.0 eq) | Scavenges the HF byproduct generated during the reaction.[7] |
| Solvent | DMF, DMSO | Polar aprotic solvents stabilize the charged Meisenheimer intermediate.[5][7] |
| Temperature | 50 - 100 °C | Provides sufficient energy to overcome the activation barrier. |
Protocol 2: Reduction of the Nitro Group to an Amine (General Procedure)
This protocol describes a common method for converting the nitro group into a primary amine using tin(II) chloride.
Materials:
-
Substituted nitrobenzene starting material (from Protocol 1) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolve the nitroaromatic compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and carefully neutralize the mixture by slow addition of saturated aqueous NaHCO₃ until the pH is ~7-8.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude aniline derivative by column chromatography if necessary.
Caption: General experimental workflow for an SNAr reaction.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation[1]
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its pronounced reactivity in nucleophilic aromatic substitution, coupled with the potential for further modification of its other substituents, makes it an important intermediate for the synthesis of diverse and complex molecules in pharmaceutical and agrochemical research. The predictable regioselectivity of SNAr reactions on this substrate provides a powerful tool for the strategic construction of targeted compounds.
References
- 1. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Pharmaceutical Intermediates from 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its structure is characterized by an electron-deficient benzene ring, a result of the strong electron-withdrawing effects of the nitro group and three distinct halogen substituents (bromine, chlorine, and fluorine).[1] This electronic profile makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the presence of different halogens allows for selective, stepwise functionalization through metal-catalyzed cross-coupling reactions, and the nitro group can be readily transformed into an amine, providing a key functional handle for further derivatization.[1]
These application notes provide an overview of key synthetic transformations and detailed protocols for utilizing this compound in the preparation of valuable pharmaceutical intermediates.
Key Synthetic Applications
The strategic arrangement of functional groups on this compound allows for three primary types of transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The high electrophilicity of the ring, particularly at the carbon bearing the fluorine atom, facilitates substitution by various nucleophiles. The reactivity of halogens in SNAr reactions is often F > Cl > Br, making the C4 position the most probable site of initial attack.[2][3]
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the most reactive site for oxidative addition to a palladium(0) catalyst.[4] This enables selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions to form new carbon-carbon or carbon-nitrogen bonds at the C1 position.[4][5]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative, a crucial intermediate for the synthesis of a wide range of bioactive molecules, including heterocycles and amides.[1]
A general overview of the synthetic pathways is presented below.
Caption: Synthetic potential of this compound.
Data Presentation: Representative Reactions
The following table summarizes representative conditions and outcomes for the key transformations discussed. The data is based on analogous reactions reported for polyhalogenated nitroaromatic compounds.
| Transformation | Reagents & Conditions | Substrate | Product | Yield (%) | Purity (%) | Reference |
| Nitration | Conc. H₂SO₄, Conc. HNO₃, 0-5 °C | 2-Bromo-5-fluoroaniline | 2-Bromo-5-fluoro-4-nitroaniline | 53% | 99.2% | [6] |
| Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃, Toluene/H₂O, 80 °C | 1-Bromo-2-(bromomethyl)-4-chlorobenzene | Arylated derivative | High | N/A | [4] |
| Nitro Reduction | Fe, NH₄Cl, Ethanol/H₂O, Reflux | 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1-Bromo-5-chloro-3-fluoro-2-aminobenzene | High | N/A | [1] |
| SNAr | 4-Methylpiperidine, K₃PO₄, H₂O, 100 °C | 2-Bromo-1-fluoro-4-nitrobenzene | N-substituted product | High | N/A | [7] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the selective substitution of the fluorine atom with a primary or secondary amine. The fluorine is the most activated halogen for SNAr due to its high electronegativity.[3]
Caption: Experimental workflow for a typical SNAr reaction.
Methodology:
-
Materials: this compound, amine nucleophile (1.2 equiv.), potassium carbonate (2.0 equiv.), Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure: a. To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), and potassium carbonate (2.0 mmol). b. Add anhydrous DMF (5 mL) and stir the mixture. c. Heat the reaction mixture to 100 °C and maintain for 4-12 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into ice-water (50 mL) and stir. c. Extract the aqueous mixture with ethyl acetate (3 x 25 mL). d. Combine the organic layers and wash with water (2 x 20 mL) followed by brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the desired substituted product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the selective functionalization at the C-Br bond using a palladium catalyst and an organoboron reagent. The C-Br bond is preferentially cleaved over the C-Cl bond in palladium-catalyzed cross-coupling reactions.[4][8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Methodology:
-
Materials: this compound, arylboronic acid (1.1 equiv.), Pd(OAc)₂ (2 mol%), triphenylphosphine (4 mol%), cesium carbonate (2.0 equiv.), Toluene/Water (4:1 mixture).
-
Procedure: a. In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), triphenylphosphine (0.04 mmol), and cesium carbonate (2.0 mmol). b. Evacuate and backfill the tube with argon or nitrogen three times. c. Add degassed toluene (4 mL) and degassed water (1 mL) via syringe. d. Seal the tube and place it in a preheated oil bath at 80-100 °C. e. Stir the reaction vigorously for 2-6 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: a. After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). b. Wash the mixture with water and brine. c. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. d. Purify the residue by flash column chromatography on silica gel to obtain the biaryl product.
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol describes a classic and effective method for reducing the nitro group to an amine using tin(II) chloride. This transformation is generally high-yielding and tolerant of the halogen substituents.[1]
Methodology:
-
Materials: Substituted nitrobenzene intermediate (from Protocol 1 or 2), Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.), Ethanol or Ethyl Acetate, Saturated sodium bicarbonate solution (NaHCO₃), Celite.
-
Procedure: a. Dissolve the nitroaromatic compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask. b. Add SnCl₂·2H₂O (5.0 mmol) to the solution. c. Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours. d. Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. b. Dilute the residue with ethyl acetate (30 mL). c. Cool the mixture in an ice bath and slowly add saturated NaHCO₃ solution until the pH is ~8 (vigorous gas evolution occurs). d. Filter the resulting suspension through a pad of Celite to remove tin salts, washing the pad with ethyl acetate. e. Transfer the filtrate to a separatory funnel and separate the layers. f. Extract the aqueous layer with ethyl acetate (2 x 15 mL). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline derivative, which can be further purified if necessary.
References
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
Application of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene in Agrochemical Synthesis
Affiliation: Google Research
Abstract
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a poly-substituted aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique arrangement of electron-withdrawing and leaving groups on the benzene ring allows for a range of chemical transformations, making it an attractive starting material for creating complex active ingredients for herbicides, fungicides, and insecticides. This document provides detailed application notes on the potential use of this compound in the synthesis of a hypothetical triazolopyrimidine herbicide, a class of herbicides known for their high efficacy and selectivity. The protocols provided are based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
Polyhalogenated and nitrated aromatic compounds are crucial intermediates in the agrochemical industry.[1] The presence of halogens such as fluorine and chlorine can significantly enhance the biological activity, metabolic stability, and overall performance of crop protection agents.[2] The nitro group serves as a versatile functional handle, readily convertible to an amino group, which opens up numerous possibilities for further molecular elaboration.[1]
This compound (Figure 1) possesses a combination of these features, making it a promising, albeit currently underutilized, intermediate for agrochemical synthesis. While direct synthesis of a commercialized agrochemical from this specific starting material is not prominently documented in publicly available literature, its structural motifs suggest its potential utility in the synthesis of various classes of pesticides.
This document outlines a potential synthetic pathway for a hypothetical triazolopyrimidine herbicide, demonstrating the utility of this compound as a key starting material.
Figure 1: Chemical Structure of this compound
Caption: Key identifiers for this compound.
Potential Application in Herbicide Synthesis
The triazolopyrimidine class of herbicides are potent inhibitors of the acetolactate synthase (ALS) enzyme in plants, a key enzyme in the biosynthesis of branched-chain amino acids. This inhibition leads to the cessation of plant cell growth and eventual death of susceptible weeds. Herbicides like florasulam and cloransulam-methyl belong to this class.[1][3]
We propose a hypothetical synthetic route to a novel triazolopyrimidine herbicide starting from this compound. The key transformations would involve:
-
Reduction of the nitro group to an aniline.
-
Nucleophilic aromatic substitution to introduce a side chain.
-
Construction of the triazolopyrimidine core.
-
Sulfonylation and coupling with a suitable amine.
Proposed Synthetic Pathway
The proposed multi-step synthesis is outlined below. This pathway is illustrative and would require optimization for yield and purity in a laboratory setting.
Caption: Proposed synthetic workflow for a hypothetical herbicide.
Experimental Protocols (Hypothetical)
The following protocols are generalized procedures for the key steps in the proposed synthetic pathway.
4.1. Step 1: Reduction of the Nitro Group
-
Objective: To synthesize 5-Bromo-4-chloro-2-fluoroaniline from this compound.
-
Reagents and Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a stirred suspension of iron powder (3 molar equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a solution of this compound (1 molar equivalent) in ethanol dropwise over 30 minutes.
-
Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aniline derivative.
-
Purify the product by column chromatography on silica gel.
-
4.2. Subsequent Steps
The subsequent steps of nucleophilic aromatic substitution, cyclization to form the triazolopyrimidine ring, chlorosulfonation, and final coupling would follow standard procedures in heterocyclic and medicinal chemistry, adapted for the specific substrates. The choice of reagents and reaction conditions would depend on the desired final structure of the herbicide.
Quantitative Data (Illustrative)
The following table presents hypothetical data for the synthesis, assuming a successful laboratory-scale synthesis.
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | 5-Bromo-4-chloro-2-fluoroaniline | This compound | 1:3 (SM:Fe) | EtOH/H₂O | 85 | 4 | 85 | 98 |
| 2 | Intermediate Diamine | 5-Bromo-4-chloro-2-fluoroaniline | 1:1.2 (SM:Amine) | DMF | 120 | 12 | 70 | 95 |
| 3 | Triazolopyrimidine Core | Intermediate Diamine | 1:1.1 (SM:Cyanate) | Acetonitrile | 80 | 6 | 75 | 97 |
| 4 | Sulfonyl Chloride Intermediate | Triazolopyrimidine Core | 1:5 (SM:Chlorosulfonic acid) | Dichloromethane | 0-25 | 3 | 60 | 90 |
| 5 | Hypothetical Herbicide | Sulfonyl Chloride Intermediate | 1:1.1 (SM:Aniline) | Pyridine | 25 | 8 | 80 | 99 |
Signaling Pathway of Target Herbicides
Triazolopyrimidine herbicides act by inhibiting the acetolactate synthase (ALS) enzyme.
Caption: Mechanism of action of triazolopyrimidine herbicides.
Conclusion
This compound is a chemical intermediate with considerable potential for the synthesis of novel agrochemicals. Although its direct application in the production of a commercialized product is not widely reported, its structural features allow for its plausible use in the synthesis of high-value active ingredients, such as triazolopyrimidine herbicides. The proposed synthetic pathway and protocols in this document serve as a guide for researchers and scientists in the field of agrochemical development to explore the utility of this versatile building block. Further research and development are warranted to fully realize the potential of this compound in creating the next generation of crop protection solutions.
References
Application Notes and Protocols for the Selective Reduction of the Nitro Group in 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective reduction of the nitro group in 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene to yield 5-Bromo-4-chloro-2-fluoroaniline. The primary challenge in this transformation is the chemoselective reduction of the nitro functionality without inducing dehalogenation of the bromine, chlorine, or fluorine substituents on the aromatic ring. This document outlines three robust methods to achieve this transformation with high selectivity and yield: Catalytic Transfer Hydrogenation (CTH) with Hydrazine Hydrate, Stannous Chloride (SnCl₂) Reduction, and Iron (Fe) Powder Reduction in an acidic medium.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to valuable aniline derivatives that are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. The substrate, this compound, is a highly functionalized aromatic compound where the selective reduction of the nitro group is essential for subsequent synthetic manipulations. The presence of multiple halogen atoms necessitates the use of mild and selective reducing agents to prevent undesired hydrodehalogenation. The methods presented herein have been selected for their proven efficacy in the selective reduction of nitroarenes bearing sensitive functional groups.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the typical reaction conditions and performance of the three detailed protocols for the reduction of polyhalogenated nitroaromatic compounds. While the data is not specific to this compound, it provides a comparative overview based on structurally similar substrates found in the literature.
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield | Selectivity |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C, Hydrazine Hydrate (NH₂NH₂·H₂O) | Methanol (MeOH) | Reflux (80 °C) | 5 - 30 min | >90% | Excellent; minimal dehalogenation.[1][2][3] |
| Stannous Chloride (SnCl₂) Reduction | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol (EtOH) | 50 °C - Reflux | 2 - 12 h | 85 - 95% | High; generally no dehalogenation. |
| Iron (Fe) Powder Reduction | Iron Powder, Acetic Acid (AcOH) | Ethanol (EtOH) | Reflux | 2 - 4 h | 80 - 95% | High; a classic and reliable method.[4] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Hydrazine Hydrate and Pd/C
This method is highly efficient and selective for the reduction of halogenated nitroarenes.[1][2][3] The use of hydrazine hydrate as a hydrogen donor in the presence of a palladium on carbon catalyst allows for rapid and clean conversion under mild conditions.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Methanol (MeOH), ACS grade
-
Ethyl Acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add 10% Pd/C (13 mg).
-
To this stirred suspension, add hydrazine hydrate (10.0 mmol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude material can be purified by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-Bromo-4-chloro-2-fluoroaniline.
Protocol 2: Stannous Chloride (SnCl₂) Reduction
The reduction of aromatic nitro compounds using stannous chloride is a classic and reliable method that is particularly useful when other reducible functional groups are present.[5] It is a mild method that generally avoids dehalogenation.
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), ACS grade
-
Ethyl Acetate (EtOAc), ACS grade
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.0 mmol) to the solution.
-
Heat the reaction mixture to 50 °C and stir.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous slurry with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain pure 5-Bromo-4-chloro-2-fluoroaniline.
Protocol 3: Iron (Fe) Powder Reduction in Acidic Medium
Reduction of aromatic nitro compounds with iron powder in the presence of a weak acid is a cost-effective and robust method that is well-tolerated by halogen substituents.[4]
Materials:
-
This compound
-
Iron Powder (Fe)
-
Acetic Acid (AcOH), glacial
-
Ethanol (EtOH), ACS grade
-
Ethyl Acetate (EtOAc), ACS grade
-
10N Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 mmol) in a mixture of ethanol (10 mL) and acetic acid (10 mL), add iron powder (5.0 mmol) in one portion at room temperature.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture and remove the solvents under reduced pressure.
-
Partition the residue between 10N aqueous sodium hydroxide (50 mL) and ethyl acetate (50 mL) to dissolve the iron salts and neutralize the acid.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 5-Bromo-4-chloro-2-fluoroaniline.
-
Purify the product by flash column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the Catalytic Transfer Hydrogenation of this compound.
Caption: Logical relationship of the chemical transformation.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene as a key starting material. The protocols focus on leveraging the principles of nucleophilic aromatic substitution (SNAr) to construct complex molecular architectures relevant to pharmaceutical and materials science research.
1. Introduction to the Starting Material: this compound
This compound (CAS No: 111010-08-3) is a polyhalogenated nitroaromatic compound that serves as a versatile building block in organic synthesis.[1] Its reactivity is primarily dictated by the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr).
The positions of the halogen substituents relative to the nitro group are crucial for determining the regioselectivity of SNAr reactions:
-
Fluorine (C4): Located para to the nitro group, this position is highly activated. Fluorine is an excellent leaving group in SNAr reactions, making this the most probable site for nucleophilic attack.
-
Chlorine (C2): Positioned ortho to the nitro group, this site is also activated. While chlorine is a viable leaving group, it is generally less reactive than fluorine in SNAr.
-
Bromine (C1): Situated meta to the nitro group, this position is not significantly activated for SNAr and is the least likely to be substituted.
Therefore, nucleophilic attack is expected to occur selectively at the C4 position, displacing the fluoride ion. This high regioselectivity allows for precise control over the synthesis of complex substituted aromatic intermediates.
Application Note 1: Synthesis of Substituted Benzimidazole Derivatives
Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmaceuticals. This protocol outlines a two-step approach to synthesize substituted benzimidazoles, beginning with a regioselective SNAr reaction followed by reductive cyclization.
Reaction Scheme:
Step 1: Nucleophilic Aromatic Substitution (SNAr) The fluorine atom at the C4 position is selectively displaced by one of the amino groups of an o-phenylenediamine derivative.
Step 2: Reductive Cyclization The nitro group of the resulting diaryl amine intermediate is reduced to an amine, which then undergoes spontaneous or acid-catalyzed cyclization with a nearby aldehyde (or derivative) to form the benzimidazole ring. A one-pot procedure where the nitro group is reduced and cyclization occurs with an aldehyde is often efficient.[2][3]
Experimental Protocol: Synthesis of 2-Aryl-5-(4-bromo-5-chloro-2-nitrophenylamino)-benzimidazoles (A Model Protocol)
This protocol is adapted from established methods for benzimidazole synthesis.[2][4]
Materials:
-
This compound
-
Substituted Benzene-1,2-diamine (e.g., 4-methylbenzene-1,2-diamine)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
Step 1: Synthesis of N¹-(4-Bromo-5-chloro-2-nitrophenyl)-4-methylbenzene-1,2-diamine
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-methylbenzene-1,2-diamine (1.1 eq) in 30 mL of DMF.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 150 mL of ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude intermediate.
Step 2: One-Pot Reductive Cyclization to Form the Benzimidazole
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the crude intermediate from Step 1 (1.0 eq) and the desired aromatic aldehyde (e.g., Benzaldehyde, 1.1 eq) in a mixture of Ethanol (60 mL) and Water (30 mL).
-
Heat the mixture to reflux (approximately 80-85 °C).
-
Once refluxing, add sodium dithionite (Na₂S₂O₄) (4.0 eq) portion-wise over 30 minutes.
-
Maintain reflux and stir for an additional 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, filter the hot solution through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
Data Summary Table
| Parameter | Value/Condition | Notes |
| Step 1: SNAr | ||
| Solvent | DMF | Polar aprotic solvent favors SNAr. |
| Base | K₂CO₃ | Acts as a scavenger for the HF formed. |
| Temperature | 90-100 °C | Provides sufficient energy for the reaction. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Step 2: Cyclization | ||
| Reducing Agent | Sodium Dithionite | Effective for nitro group reduction in one pot. |
| Solvent System | Ethanol/Water | Good solvent for reactants and reagents. |
| Temperature | Reflux (~80-85 °C) | Promotes both reduction and cyclization. |
| Reaction Time | 3-5 hours | Monitor by TLC. |
| Purification | Column Chromatography | To isolate the final pure product. |
Diagram: Benzimidazole Synthesis Workflow
Caption: General workflow for the two-step synthesis of substituted benzimidazoles.
Application Note 2: Synthesis of Substituted Quinoxaline Derivatives
Quinoxalines are bicyclic heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This protocol describes a proposed three-step synthesis of a substituted quinoxaline starting from this compound.
Reaction Scheme:
Step 1: SNAr Reaction Displacement of the fluoride with an amine (e.g., morpholine) to introduce a nitrogen substituent.
Step 2: Nitro Group Reduction Reduction of the nitro group to an amine, generating a substituted o-phenylenediamine derivative.
Step 3: Quinoxaline Ring Formation Condensation of the in situ generated diamine with a 1,2-dicarbonyl compound (e.g., benzil) to form the quinoxaline ring.
Experimental Protocol: Synthesis of a Substituted Phenylquinoxaline (A Model Protocol)
Materials:
-
This compound
-
Morpholine
-
Iron (Fe) powder
-
Ammonium Chloride (NH₄Cl)
-
Benzil
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (DCM)
Procedure:
Step 1: Synthesis of 4-(4-Bromo-5-chloro-2-nitrophenyl)morpholine
-
In a round-bottom flask, dissolve this compound (1.0 eq) in THF (25 mL).
-
Add morpholine (1.2 eq) followed by K₂CO₃ (2.0 eq).
-
Heat the mixture to reflux (approx. 65 °C) for 3-4 hours, monitoring by TLC.
-
After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM, wash with water and brine, dry over Na₂SO₄, and evaporate the solvent to yield the crude product, which can be used directly in the next step.
Step 2: Reduction to 5-Bromo-4-chloro-2-morpholinobenzene-1,2-diamine
-
To a solution of the crude product from Step 1 (1.0 eq) in a 3:1 mixture of Ethanol:Water (40 mL), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (80-90 °C) for 2-3 hours. The reaction progress can be monitored by the disappearance of the yellow color and confirmed by TLC.
-
Once the reduction is complete, filter the hot reaction mixture through a Celite pad to remove the iron salts. Wash the pad with hot ethanol.
-
The resulting filtrate containing the diamine is used directly in the next step.
Step 3: Condensation with Benzil
-
To the filtrate from Step 2, add benzil (1.05 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Continue to reflux the mixture for an additional 2-4 hours. Monitor the formation of the quinoxaline product by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume in vacuo.
-
Pour the residue into cold water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by recrystallization or column chromatography to yield the final quinoxaline derivative.
Data Summary Table
| Parameter | Value/Condition | Notes |
| Step 1: SNAr | ||
| Nucleophile | Morpholine | Example of a secondary amine. |
| Solvent | THF | Appropriate for this SNAr reaction. |
| Temperature | Reflux (~65 °C) | Mild conditions are often sufficient. |
| Step 2: Reduction | ||
| Reagents | Fe / NH₄Cl | Classic and effective conditions for nitro reduction. |
| Solvent | Ethanol/Water | Standard for Fe-mediated reductions. |
| Temperature | Reflux (80-90 °C) | Drives the reaction to completion. |
| Step 3: Condensation | ||
| Reagent | Benzil | A common 1,2-dicarbonyl substrate. |
| Catalyst | Acetic Acid | Catalyzes the condensation/cyclization. |
| Temperature | Reflux | Ensures formation of the aromatic quinoxaline. |
Diagram: Quinoxaline Synthesis Logical Relationship
References
- 1. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions of Halogenated Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the chemical reactions of halogenated nitrobenzenes, which are key intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. Accurate monitoring of these reactions is crucial for process optimization, yield maximization, and safety.
Introduction to Halogenated Nitrobenzene Reactions
Halogenated nitrobenzenes typically undergo reduction of the nitro group to an amino group, forming halogenated anilines. A significant challenge in this process is preventing the cleavage of the carbon-halogen bond (hydrodehalogenation), which leads to undesired byproducts. Common analytical techniques employed to monitor these reactions include gas chromatography (GC), high-performance liquid chromatography (HPLC), and various spectroscopic methods.
Experimental Protocols
General Reaction Setup: Batch Hydrogenation
This protocol describes a typical batch hydrogenation setup for the selective reduction of a halogenated nitrobenzene.
Materials:
-
Halogenated nitrobenzene (e.g., 1-iodo-4-nitrobenzene)
-
Solvent (e.g., Tetrahydrofuran (THF)/Water mixture 95:5 v/v)
-
Catalyst (e.g., Platinum-Vanadium on carbon (Pt-V/C) or Raney Cobalt)
-
Internal standard (e.g., Diethylene glycol dibutyl ether)
-
Hydrogen gas (H₂)
-
Batch reactor equipped with a magnetic stirrer, pressure gauge, and temperature control.
-
GC or HPLC system for analysis.
Procedure:
-
Reactor Preparation: Ensure the batch reactor is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual air.
-
Charging the Reactor:
-
Add the catalyst (e.g., 1 mol %) to the reactor.
-
Prepare a stock solution of the halogenated nitrobenzene (e.g., 0.05 M) and the internal standard in the chosen solvent.
-
Add the solution to the reactor. For a 10 mL reaction volume, this would typically involve dissolving a specific amount of the substrate and standard in 10 mL of the solvent.
-
-
Reaction Execution:
-
Reaction Monitoring:
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot of the reaction mixture.[1]
-
Immediately quench the reaction in the aliquot by cooling and filtering out the catalyst to prevent further reaction.
-
Prepare the sample for analysis by diluting it with a suitable solvent if necessary.
-
-
Sample Analysis:
-
Analyze the samples using a pre-calibrated GC or HPLC method to determine the concentration of the starting material, the desired product (halogenated aniline), and any byproducts (e.g., dehalogenated aniline, nitrobenzene).
-
Analytical Method: Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying the volatile components of the reaction mixture.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column suitable for aromatic compounds (e.g., DB-1701 or equivalent).[2]
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
Sample Preparation for GC:
-
Take a 100 µL aliquot of the reaction mixture.
-
Filter the sample through a 0.22 µm syringe filter to remove the catalyst.
-
Dilute the filtered sample with 900 µL of the reaction solvent (e.g., THF).
-
Vortex the sample to ensure homogeneity.
-
Transfer the diluted sample to a GC vial for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is an alternative method, particularly useful for less volatile compounds or when GC is not available.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
HPLC Conditions (Example):
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation for HPLC:
-
Follow the same initial steps as for GC sample preparation (filtering and dilution).
-
Ensure the final solvent is compatible with the HPLC mobile phase. If necessary, evaporate the reaction solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
Data Presentation
Quantitative data from reaction monitoring should be tabulated for clear comparison and analysis.
Table 1: Catalyst Screening for the Hydrogenation of 1-Iodo-4-nitrobenzene
| Catalyst (1 mol %) | Reaction Time (h) | Conversion of 1-Iodo-4-nitrobenzene (%) | Yield of 4-Iodoaniline (%) | Yield of Aniline (dehalogenation) (%) |
| Pt-V/C | 4 | >99 | 97.5 | 2.5 |
| Raney Co (15 mol %) | 4 | >99 | 95 | 5 |
| Pd/C | 4 | >99 | 70 | 30 |
| Pt/C | 4 | >99 | 85 | 15 |
Reaction conditions: 0.05 M 1-iodo-4-nitrobenzene in THF/H₂O (95:5), 5 bar H₂, 80 °C. Data is illustrative and based on trends observed in the literature.[1]
Table 2: Effect of Solvent on the Hydrogenation of 1-Iodo-4-nitrobenzene with Pt-V/C Catalyst
| Solvent | Time for Full Conversion (min) | Yield of Aniline (dehalogenation) at Full Conversion (%) |
| THF | 15 | 2.5 |
| 2-Methyl-THF | 15 | 2.5 |
| Ethyl Acetate (EtOAc) | 20 | >5 |
| Anisole | >240 | <3 |
Reaction conditions: 1 mol % Pt–V/C, 25 bar H₂, 95 °C, 0.05 M 1-iodo-4-nitrobenzene. Data shows that alkyl ethers like THF result in high reaction rates and good selectivity.[1]
Visualizations
Reaction Pathway
The reduction of a halogenated nitrobenzene to a halogenated aniline can proceed through different pathways. The "direct" pathway involves the sequential hydrogenation of the nitro group. The "condensation" pathway involves the formation of intermediates like azoxy and azo compounds.[1][3]
Caption: Proposed reaction pathways for the hydrogenation of halogenated nitrobenzenes.
Experimental Workflow
The following diagram illustrates the general workflow for monitoring a batch hydrogenation reaction.
Caption: General experimental workflow for batch reaction monitoring.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.
-
High Pressure: Batch reactors operate under pressure. Use appropriate safety shields and ensure the reactor is rated for the intended pressure and temperature.
-
Halogenated Nitrobenzenes: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalysts: Some catalysts, like Raney Cobalt, can be pyrophoric. Handle with care according to the manufacturer's safety data sheet (SDS).
References
Application Notes and Protocols: Grignard Reagent Formation from 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the attempted formation of a Grignard reagent from 1-bromo-2-chloro-4-fluoro-5-nitrobenzene. Due to the inherent reactivity of the nitro group, direct formation is highly challenging. This document outlines the theoretical considerations, expected side reactions, and proposes alternative synthetic strategies.
Executive Summary
The direct formation of a Grignard reagent from this compound is generally considered synthetically unviable under standard conditions. The highly nucleophilic and basic nature of the Grignard reagent leads to rapid reaction with the electrophilic nitro group, preventing the desired organometallic formation. This document explores the chemical principles underlying this challenge, details the expected side reactions, and provides protocols for alternative, more compatible organometallic reagents, such as organozincs, which offer a viable pathway for the synthesis of functionalized intermediates from this substrate.
Theoretical Analysis of Grignard Reagent Formation
The formation of a Grignard reagent involves the oxidative insertion of magnesium into a carbon-halogen bond.[1] For a polyhalogenated compound like this compound, the chemoselectivity of this insertion is a critical consideration.
2.1. Chemoselectivity of Halogen Reactivity
The reactivity of halogens in Grignard formation follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F. Based on this principle, in the absence of other reactive functional groups, magnesium would be expected to insert selectively at the most labile carbon-bromine bond.
| Bond Type | Relative Reactivity | Expected Site of Grignard Formation |
| C-Br | Highest | Position 1 |
| C-Cl | Moderate | Position 2 |
| C-F | Lowest | Position 4 |
Table 1: Theoretical Chemoselectivity of Halogen Reactivity in Grignard Formation.
2.2. Incompatibility with the Nitro Group
Aromatic nitro groups are incompatible with Grignard reagents.[2][3] The strong electron-withdrawing nature of the nitro group makes it highly electrophilic. The Grignard reagent, being a potent nucleophile, will preferentially attack the nitro group rather than participating in subsequent desired reactions.[2] The initial step is often the addition of the Grignard reagent to one of the oxygen atoms of the nitro group.[2] This incompatibility renders the direct formation and subsequent use of a Grignard reagent from this compound impracticable.
References
Application Notes and Protocols: Regioselectivity in Reactions of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a polyhalogenated nitroaromatic compound that presents a versatile scaffold for synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this substrate is a critical consideration for chemists aiming to introduce specific functionalities at desired positions. The electron-deficient nature of the benzene ring, significantly activated by the potent electron-withdrawing nitro group, facilitates the displacement of a halide by a nucleophile.
The outcome of such reactions is governed by the interplay of two primary factors: the activating effect of the nitro group and the intrinsic leaving group ability of the different halogens. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, this directing effect influences the reactivity of the C1 (bromo), C2 (chloro), and C4 (fluoro) positions. Concurrently, the relative ability of the halogens to act as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. This is because the more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack.
These application notes provide a detailed overview of the predicted regioselectivity in SNAr reactions of this compound, along with generalized experimental protocols for conducting such transformations.
Predicted Regioselectivity and Data Presentation
Based on the established principles of nucleophilic aromatic substitution, the fluorine atom at the C4 position is the most probable site for substitution. This is due to the combined effects of being para to the strongly activating nitro group and fluorine's superior lability as a leaving group in SNAr reactions. The chlorine at C2, being ortho to the nitro group, is the next most likely site of attack, though substitution at this position is generally less favorable than at the para-fluoro position. The bromine at C1 is the least likely to be displaced due to its position meta to the nitro group and its poorer leaving group ability compared to fluorine and chlorine in this context.
The following table summarizes the predicted regioselectivity for reactions of this compound with various common nucleophiles.
| Nucleophile (Reagent) | Predicted Major Product | Predicted Minor Product(s) | Rationale for Regioselectivity |
| Methoxide (CH₃ONa) | 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene | 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | The C4 position is para to the activating NO₂ group, and fluoride is an excellent leaving group in SNAr. |
| Ammonia (NH₃) | 5-Bromo-4-chloro-2-fluoroaniline | 4-Bromo-5-chloro-2-fluoroaniline | The amino group is introduced at the most activated position (C4) para to the nitro group. |
| Thiophenoxide (C₆H₅SNa) | 1-Bromo-2-chloro-5-nitro-4-(phenylthio)benzene | 1-Bromo-4-fluoro-5-nitro-2-(phenylthio)benzene | Strong activation at C4 by the nitro group and the high lability of the fluoride leaving group direct the substitution. |
Experimental Protocols
The following are generalized protocols for conducting nucleophilic aromatic substitution reactions with this compound. Note: These are representative examples and may require optimization for specific nucleophiles and reaction scales.
Protocol 1: Synthesis of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene
Materials:
-
This compound
-
Sodium methoxide (CH₃ONa)
-
Methanol (CH₃OH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.1 to 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux (typically 50-65 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of 5-Bromo-4-chloro-2-fluoroaniline
Materials:
-
This compound
-
Ammonia (e.g., in a solution of methanol or as a gas)
-
A suitable polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
Sealed reaction vessel or pressure-rated flask
-
Stirring apparatus
Procedure:
-
In a sealable reaction vessel, dissolve this compound (1.0 eq) in the chosen polar aprotic solvent.
-
Introduce ammonia (a significant excess, e.g., a saturated solution or bubbled gas) into the reaction mixture.
-
Seal the vessel and heat the reaction to a temperature between 80-120 °C for 12-24 hours. Caution: This reaction should be conducted in a well-ventilated fume hood with appropriate pressure-relief measures.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
Carefully vent any excess pressure.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic extracts with water and brine.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purify the product via column chromatography or recrystallization.
Visualizations
Caption: Factors influencing regioselectivity in SNAr reactions.
Caption: General experimental workflow for SNAr reactions.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Purification Attempt
| Potential Cause | Troubleshooting Step |
| Incomplete removal of starting materials or reagents. | Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). If starting material is still present, consider adjusting reaction time, temperature, or stoichiometry. A preliminary aqueous work-up with a sodium bicarbonate solution can help remove acidic impurities. |
| Presence of isomeric side products. | The nitration of 1-bromo-2-chloro-4-fluorobenzene can potentially yield other isomers. Separation of these closely related compounds often requires careful optimization of purification techniques. Column chromatography with a shallow solvent gradient is recommended. |
| Co-precipitation of impurities during recrystallization. | The chosen recrystallization solvent may not be optimal. Screen a variety of solvents or solvent systems to find one that effectively solubilizes the target compound at elevated temperatures while leaving impurities either insoluble or fully dissolved at room temperature. |
Issue 2: Oily Product Instead of Crystalline Solid
| Potential Cause | Troubleshooting Step |
| Presence of low-melting point impurities. | Oiling out during recrystallization can be caused by impurities that lower the melting point of the mixture. Attempt purification by column chromatography first to remove these impurities. |
| Supersaturation or rapid cooling. | Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. Seeding with a pure crystal of the product, if available, is also effective. |
| Inappropriate recrystallization solvent. | The solvent may be too good at dissolving the compound even at low temperatures. Try a less polar solvent or a solvent mixture. |
Issue 3: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Incorrect solvent system (eluent). | The polarity of the eluent is critical for good separation. Use TLC to determine an optimal solvent system where the desired compound has an Rf value of approximately 0.3-0.4. A common starting point for halogenated nitroaromatics is a mixture of hexane and ethyl acetate. |
| Column overloading. | Do not load too much crude material onto the column. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel. |
| Improperly packed column. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation. |
| Sample applied in a large volume of solvent. | The crude sample should be dissolved in the minimum amount of the eluent before being loaded onto the column to ensure a narrow starting band. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most probable impurities are unreacted starting material (1-bromo-2-chloro-4-fluorobenzene) and isomeric nitration products. The directing effects of the bromo, chloro, and fluoro substituents on the aromatic ring can lead to the formation of other isomers where the nitro group is in a different position.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For halogenated nitrobenzenes, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures of these with water. A good starting point would be to try dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity is observed, followed by reheating to get a clear solution and then slow cooling.
Q3: How can I monitor the progress of the purification by column chromatography?
A3: The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure product (as determined by a single spot with the correct Rf value) should be combined.
Q4: What are the expected physical properties of pure this compound?
Physicochemical Data Summary
The following table summarizes known and predicted physicochemical properties of this compound and a related isomer.
| Property | This compound | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene (Isomer) |
| Molecular Formula | C₆H₂BrClFNO₂ | C₆H₂BrClFNO₂ |
| Molecular Weight | 254.44 g/mol | 254.44 g/mol |
| Appearance | - | White crystalline solid[1] |
| Melting Point | - | ~ 60-65 °C[1] |
| Boiling Point | Predicted: ~275.6 °C | ~ 305-315 °C[1] |
| Solubility | - | Slightly soluble in water; Soluble in chloroform, xylenol[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethanol/water) can also be tested.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC method to separate the components of the crude mixture. A good solvent system (e.g., a mixture of hexane and ethyl acetate) should provide a retention factor (Rf) of 0.3-0.4 for the desired product.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. Apply gentle air pressure if necessary to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
This guide provides in-depth technical support for the purification of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene via recrystallization. It is designed for chemistry professionals engaged in research and development who require high-purity material. Here, we address common challenges and provide field-proven protocols to ensure successful and repeatable outcomes.
Critical Safety & Handling
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound and its structural isomers are classified as hazardous substances.
Key Hazards:
Mandatory Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][4][5]
-
Handling: Avoid formation of dust and aerosols. Wash hands and any exposed skin thoroughly after handling.[3][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Answer: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures.[6][7] For this compound, a moderately polar aromatic compound, several solvent systems are viable candidates.
The principle of "like dissolves like" suggests that polar organic solvents are a good starting point.[6][8] Due to the presence of multiple polar C-X bonds (where X = Br, Cl, F) and a strong nitro group, the molecule has significant polarity.
Recommended Single Solvents to Screen:
-
Ethanol
-
Methanol
-
Isopropanol (IPA)
-
Ethyl Acetate
-
Acetone
Recommended Mixed Solvent Systems:
-
Ethanol / Water
-
Acetone / Hexanes
-
Ethyl Acetate / Hexanes
A mixed solvent system is often highly effective. In this approach, the crude compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (or "anti-solvent," in which it is poorly soluble) is added dropwise to the hot solution until turbidity (cloudiness) appears. The solution is then reheated to clarify and cooled slowly.[7][9]
Q2: How do I perform an effective solvent screening test?
Answer: A small-scale test is essential to identify the optimal solvent or solvent system without wasting a significant amount of your crude product.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, hexanes) dropwise at room temperature, swirling after each addition.
-
Observation 1: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent because recovery upon cooling will be poor.[8] It may, however, be useful as the "good" solvent in a mixed pair.
-
Observation 2: If the compound is largely insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Observation 3: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.
-
Evaluation: The ideal solvent is one that required heating to dissolve the compound and produced a good yield of well-formed crystals upon cooling.
Q3: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities present, which can depress the melting point.[10]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution may be supersaturated to a point where the compound's solubility limit is exceeded above its melting point.
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high.
-
Solution: Select a solvent with a lower boiling point or switch to a mixed solvent system where the overall boiling point is lower.
-
-
High Impurity Load: Impurities can interfere with crystal lattice formation.
-
Solution: Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, before attempting recrystallization.
-
Detailed Experimental Protocol: Recrystallization from Ethanol/Water
This protocol details a robust method using a mixed solvent system, a common and effective choice for compounds of this type.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks
-
Hot Plate with Stirring Capability
-
Buchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a stir bar. Place the flask on a hot plate and add the minimum amount of hot ethanol required to fully dissolve the solid at a near-boiling temperature.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities that are insoluble in the hot solvent.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add deionized water dropwise with continuous stirring. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. This ensures the solution is saturated but not supersaturated at the high temperature.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12] Rushing this step by "shock cooling" can cause the compound to precipitate out, trapping impurities.[12]
-
Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a desiccator.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. [10] 2. The solution is supersaturated. [10] | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.[11] 2. Induce crystallization by: a. Scratching the inner wall of the flask with a glass rod at the solution's surface.[10] b. Adding a "seed crystal" of the pure compound.[10] |
| Compound "Oils Out" | 1. Cooling was too rapid. 2. Melting point of the solid is below the solvent's boiling point. [10] 3. High level of impurities. | 1. Reheat to dissolve the oil, add a small amount of additional solvent, and cool very slowly.[11] 2. Choose a lower-boiling point solvent or a different solvent system. 3. Consider a pre-purification step (e.g., column chromatography). |
| Very Low Yield | 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[11] 2. Incomplete crystallization before filtration. 3. Premature crystallization during hot filtration. | 1. Reduce the initial volume of solvent. If the mother liquor has not been discarded, it can be concentrated and cooled again to recover a second crop of crystals.[11] 2. Ensure the solution is thoroughly cooled in an ice bath before filtering. 3. Pre-heat all glassware used for hot filtration. |
| Crystals are Colored/Impure | 1. Colored impurities were not removed. 2. Rapid precipitation instead of slow crystallization. | 1. Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. 2. Ensure the cooling process is slow and undisturbed to allow for selective crystal lattice formation.[12] |
Recrystallization Troubleshooting Workflow
This diagram illustrates the decision-making process for addressing common issues during recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. quora.com [quora.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purifying 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene by Column Chromatography
Welcome to the technical support center for the purification of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For non-polar to moderately polar compounds like this compound, silica gel is the most suitable and commonly used stationary phase.[1]
Q2: How do I determine the best mobile phase (eluent) for my separation?
A2: The optimal mobile phase should be determined by Thin Layer Chromatography (TLC) analysis prior to running the column. A good starting point is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate or dichloromethane.[1][2] The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
Q3: My compound is not very soluble in the chosen eluent. How should I load it onto the column?
A3: If your compound has poor solubility in the mobile phase, dry-loading is the recommended method.[3] This involves dissolving your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone), adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[3]
Q4: What are the most common reasons for poor separation during column chromatography?
A4: Poor separation can arise from several factors, including an improperly chosen solvent system, overloading the column with too much sample, uneven column packing, or running the column too quickly. Always optimize your separation on a TLC plate first and ensure your column is packed uniformly without any cracks or air bubbles.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. The exact solvent composition should be optimized using TLC.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate (or dichloromethane)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Method Development (TLC):
-
Prepare several small test solutions of your crude product.
-
Spot the solutions on a TLC plate.
-
Develop the plate in a TLC chamber with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
The optimal eluent system should provide an Rf value of ~0.3 for the target compound and clear separation from impurities.
3. Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column. A thin layer of sand can be added on top.
-
In a beaker, prepare a slurry of silica gel in your chosen starting eluent (a less polar mixture than your final eluent).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the column gently to promote even packing.
-
Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.[3] Carefully add this solution to the top of the column using a pipette.[3]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (approximately 2-3 times the mass of the crude product), and evaporate the solvent completely.[3] Carefully add the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock to begin the elution process. Maintain a consistent flow rate.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).
-
If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 95:5 hexane:ethyl acetate and slowly increasing the ethyl acetate concentration).
6. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides a starting point for mobile phase selection based on reported Rf values for similar compounds. The optimal ratio for this compound should be determined experimentally.
| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Approximate Rf Value |
| 4-Nitro-1-iodobenzene | 20:80 | 0.32 |
| 3-Methoxy-1-iodobenzene | 20:80 | 0.58 |
| 3,5-Dimethyl-1-iodobenzene | 15:85 | 0.58 |
| 4-Nitrophenol | 25:75 | 0.32 |
| 2-Nitrophenol | 30:70 | 0.42 |
Data is compiled from literature for structurally related compounds to provide a guideline.[4]
Visual Guides
Experimental Workflow
Caption: Workflow for purifying this compound.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Q: My compound is not eluting from the column. What should I do?
A: If your compound is not eluting, it is likely that the mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If the compound still does not elute, a more polar solvent like dichloromethane or a small percentage of methanol might be necessary. Always check the stability of your compound with new solvents first.
Q: The separation between my product and an impurity is very poor.
A: Poor resolution can be caused by several factors.
-
Isocratic Elution Issues: If you are using a single solvent mixture (isocratic), the polarity may not be optimal. Try a less polar solvent system to increase the retention time and potentially improve separation.
-
Column Overloading: Loading too much crude material will lead to broad bands that overlap. Reduce the amount of sample loaded onto the column.
-
Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases. Reduce the flow rate.
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the column is packed uniformly.
Q: My compound is coming off the column as a long streak instead of a tight band.
A: Streaking or "tailing" can be due to several reasons.
-
Sample Solubility: The compound may have low solubility in the mobile phase, causing it to precipitate and re-dissolve as it moves down the column. Try a slightly more polar mobile phase.
-
Strong Interactions: The nitro and halogen groups can have strong interactions with the acidic silica gel. Adding a very small amount of a modifier like triethylamine to the eluent can sometimes help, but be cautious as this can affect compound stability.
-
Compound Degradation: Halogenated nitroaromatic compounds can sometimes be unstable on silica gel. Minimize the time the compound spends on the column.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
References
Optimization of reaction conditions for synthesizing 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. This guide includes troubleshooting advice and frequently asked questions in a user-friendly Q&A format, detailed experimental protocols, and visualizations to clarify the process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent and direct method is the electrophilic aromatic substitution, specifically the nitration of 1-Bromo-2-chloro-4-fluorobenzene. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring.[1]
Q2: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields in the nitration of a deactivated ring like 1-Bromo-2-chloro-4-fluorobenzene can stem from several factors:
-
Incomplete Reaction: The starting material is an electron-deficient (deactivated) aromatic ring, which makes electrophilic substitution challenging.[1] Insufficient reaction time or too low a temperature can lead to incomplete conversion. Consider gradually increasing the reaction time or temperature, but monitor for the formation of byproducts.
-
Suboptimal Nitrating Agent Concentration: The ratio of sulfuric acid to nitric acid is crucial. Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). An insufficient amount of sulfuric acid will slow down the reaction.
-
Poor Work-up and Extraction: The product may be partially soluble in the aqueous layer during work-up. Ensure thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate.
Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
A3: Impurities often arise from the formation of undesired isomers or di-nitrated products.
-
Isomer Formation: The directing effects of the existing halogens (Bromo, Chloro, and Fluoro) guide the incoming nitro group. While the desired product is the 5-nitro isomer, other isomers can form to a lesser extent. Running the reaction at a lower temperature can enhance regioselectivity.
-
Di-nitration: Although the ring is deactivated, forcing the reaction with high temperatures or a large excess of the nitrating agent can lead to the introduction of a second nitro group. Use a stoichiometric amount of the nitrating agent and maintain a controlled temperature.
-
Oxidation: Strong oxidizing conditions can lead to degradation of the starting material or product.
Q4: How do I choose the optimal reaction temperature?
A4: Temperature control is critical for both yield and purity.
-
Low Temperatures (0-5 °C): Generally favored for improving the selectivity of the reaction and minimizing the formation of unwanted isomers and byproducts.[1]
-
Room Temperature (20-25 °C): Can be used to increase the reaction rate, but may lead to a slight decrease in selectivity.
-
Elevated Temperatures (>25 °C): Not generally recommended as it can significantly increase the formation of impurities and potentially lead to unsafe reaction conditions due to the exothermic nature of nitration.
Q5: What is the best method for purifying the final product?
A5: The most effective purification method is typically silica gel column chromatography. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is commonly used to separate the desired product from unreacted starting material and any isomeric byproducts. Recrystallization from a suitable solvent like ethanol can also be an effective method for purification if the product is a solid.
Optimization of Reaction Conditions
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound.
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity | Recommendations |
| Temperature | Low (0-5 °C) | May be slightly lower due to slower reaction rate. | Higher, better regioselectivity. | Recommended for optimal purity. |
| Room Temp (20-25 °C) | Potentially higher due to faster reaction rate. | May be slightly lower due to side reactions. | A reasonable compromise for faster reaction times. | |
| High (>25 °C) | May decrease due to product degradation. | Lower, increased formation of byproducts. | Not recommended. | |
| Reaction Time | Short | Low yield due to incomplete reaction. | High (mostly unreacted starting material). | Monitor reaction progress by TLC. |
| Optimal | Maximized yield. | Good, if other conditions are optimal. | Typically 2-4 hours, but should be determined empirically. | |
| Long | No significant increase, potential for byproduct formation. | May decrease due to side reactions. | Avoid unnecessarily long reaction times. | |
| Nitrating Agent | HNO₃ / H₂SO₄ | Generally good yields. | Good, standard and effective. | A 1:2 to 1:4 molar ratio of nitric to sulfuric acid is a good starting point. |
| KNO₃ / H₂SO₄ | Good yields reported for analogous reactions. | Good, can be a milder alternative. | A viable alternative to mixed acids. |
Experimental Protocols
Detailed Method for the Nitration of 1-Bromo-2-chloro-4-fluorobenzene
This protocol is based on a procedure for a structurally similar compound and should be optimized for the specific substrate.
Materials:
-
1-Bromo-2-chloro-4-fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (or concentrated Nitric Acid)
-
Ice
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Petroleum Ether
-
Silica Gel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Bromo-2-chloro-4-fluorobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
In a separate beaker, prepare the nitrating agent. If using potassium nitrate, it can be added portion-wise directly to the reaction mixture. If using nitric acid, prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Slowly add the nitrating agent to the solution of the starting material while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield pure this compound.
Visualizations
Reaction Pathway
Caption: Electrophilic nitration of 1-Bromo-2-chloro-4-fluorobenzene.
Experimental Workflow
Caption: General workflow for the synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. The focus is on improving reaction yield through careful control of experimental parameters.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is through the electrophilic aromatic substitution (EAS), specifically the nitration of the precursor, 1-Bromo-2-chloro-4-fluorobenzene.
Q2: What are the key reagents and their roles in this synthesis?
The synthesis typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1]
-
Nitric Acid (HNO₃): The source of the nitro group (-NO₂).
-
Sulfuric Acid (H₂SO₄): Acts as a catalyst by protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2][3][4][5]
Q3: What are the most critical parameters affecting the reaction yield?
Optimizing the yield requires careful control over several factors:
-
Temperature: This is arguably the most critical parameter. Low temperatures (typically 0–5°C) are essential to control the reaction rate and minimize the formation of unwanted isomers and dinitrated byproducts.[1]
-
Reagent Stoichiometry: The molar ratio of the nitrating agents to the substrate must be carefully controlled. Using a slight excess of the nitrating agent can drive the reaction to completion, but a large excess can lead to over-nitration.
-
Reaction Time: The reaction must be allowed to proceed to completion, which can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Purity of Starting Materials: The purity of the 1-Bromo-2-chloro-4-fluorobenzene precursor is crucial for achieving a high yield of the desired product and simplifying purification.
Q4: What are the common side products, and how can their formation be minimized?
The primary side products are other isomers of the nitrated compound and dinitrated products.
-
Isomer Formation: The halogen substituents on the benzene ring are ortho-, para-directing.[1] This can lead to the formation of other isomers. To minimize this, the reaction should be carried out at a low temperature to favor the thermodynamically more stable product.
-
Dinitration: The nitro group is strongly deactivating, which makes the introduction of a second nitro group difficult.[2] However, under harsh conditions such as high temperatures or a large excess of the nitrating agent, dinitration can occur. This is minimized by maintaining low temperatures and controlling stoichiometry.[3]
Q5: How can the progress of the reaction be monitored?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
Q6: What are the best methods for purifying the final product?
After quenching the reaction (typically by pouring it into ice water), the crude product is usually isolated by extraction with a suitable organic solvent.[6] Purification can be achieved through:
-
Recrystallization: This is effective if a suitable solvent is found that solubilizes the desired product at high temperatures and precipitates it upon cooling, leaving impurities behind.
-
Silica Gel Column Chromatography: This method is used to separate the desired product from isomers and other impurities based on their different polarities.[6]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Degraded or Wet Reagents | Use fresh, anhydrous, and high-purity concentrated nitric and sulfuric acids. Ensure the organic solvent used for extraction is dry. |
| Incorrect Reaction Temperature | Strictly maintain the recommended low temperature (e.g., 0-5°C) during the addition of reagents and throughout the reaction. Use an ice-salt bath for better control. |
| Incomplete Reaction | Monitor the reaction using TLC. If the starting material is still present, consider extending the reaction time. |
| Loss during Work-up | Ensure the correct pH during extraction. Use brine (saturated NaCl solution) to break any emulsions and reduce the solubility of the organic product in the aqueous layer. |
Problem: Formation of Multiple Isomers
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Higher temperatures can reduce the regioselectivity of the reaction. Perform the reaction at the lowest practical temperature (e.g., 0°C or below).[7] |
| Incorrect Acid Concentration | The ratio and concentration of the acids can influence isomer distribution. Adhere strictly to a validated experimental protocol.[8] |
Problem: Presence of Dinitrated Byproducts
| Possible Cause | Recommended Solution |
| Excess Nitrating Agent | Use a carefully measured amount of nitric acid, typically 1.0 to 1.1 molar equivalents relative to the starting material.[8] |
| Reaction Temperature Too High | Elevated temperatures increase the rate of all reactions, including the undesired second nitration. Maintain strict low-temperature control.[3] |
| Prolonged Reaction Time | While the reaction should go to completion, excessively long reaction times after the starting material is consumed can increase the chance of side reactions. |
Section 3: Data Presentation
Table 1: Influence of Temperature on Isomer Distribution in Halobenzene Nitration
The following table, based on data from the nitration of chlorobenzene, illustrates the critical role of temperature in controlling isomer formation. A similar trend is expected for the more complex substrate, 1-Bromo-2-chloro-4-fluorobenzene.
| Reaction Temperature | Ortho-isomer (%) | Para-isomer (%) | Meta-isomer (%) |
| 30°C | 30 | 69 | 1 |
| 60°C | 34 | 65 | 1 |
Data adapted from typical chlorobenzene nitration results for illustrative purposes.[7]
Section 4: Experimental Protocol
Synthesis of this compound
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
1-Bromo-2-chloro-4-fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or Ethyl Acetate)
-
Deionized Water
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-Bromo-2-chloro-4-fluorobenzene.
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes. Ensure the internal temperature does not rise above 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A solid precipitate should form. Collect the solid by vacuum filtration or extract the mixture with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Section 5: Visualizations
Reaction Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Key Factors Influencing Yield
Caption: Key experimental parameters affecting the final product yield.
References
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]
Identifying byproducts in the synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and strategic method for synthesizing this compound is through the electrophilic nitration of a pre-existing trihalogenated benzene precursor, 1-bromo-2-chloro-4-fluorobenzene.[1] This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]
Q2: What are the potential byproducts in this synthesis?
The primary byproducts are positional isomers of the desired product, formed due to the directing effects of the halogen substituents on the aromatic ring. All three halogens (Bromo, Chloro, and Fluoro) are ortho-, para-directing groups.[2][3][4] This means they direct the incoming nitro group to the positions ortho and para to themselves. Other potential byproducts include unreacted starting material and dinitrated products, although the latter are less likely under controlled conditions due to the deactivating nature of the halogens and the newly introduced nitro group.
Q3: How can I identify the desired product and its byproducts?
A combination of analytical techniques is recommended for accurate identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the reaction mixture, including the desired product and its isomers.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed structural information, allowing for the definitive identification of the substitution pattern on the benzene ring for the desired product and any isomeric byproducts.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture, helping to determine the purity of the product and the relative amounts of byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. | - Monitor the reaction progress using TLC or GC to ensure completion. - Carefully control the reaction temperature. Nitration is exothermic, and low temperatures may slow the reaction, while high temperatures can lead to byproduct formation. - Ensure the correct stoichiometry of the nitrating agent is used. |
| Formation of multiple isomers | The ortho-, para-directing effects of the three halogen substituents lead to the formation of different regioisomers. | - Optimize reaction conditions (temperature, reaction time, and solvent) to favor the formation of the desired isomer. - Employ purification techniques such as column chromatography or recrystallization to separate the desired isomer from the unwanted ones. |
| Presence of unreacted starting material | - Insufficient reaction time. - Inadequate amount of nitrating agent. - Low reaction temperature. | - Increase the reaction time and monitor for the disappearance of the starting material. - A slight excess of the nitrating agent can be used to drive the reaction to completion. - Perform the reaction at the optimal temperature to ensure a sufficient reaction rate. |
| Formation of dinitrated byproducts | - Excess of nitrating agent. - High reaction temperature. | - Use a controlled amount of the nitrating agent. - Maintain a low reaction temperature to prevent over-nitration. The nitro group is strongly deactivating, which helps to prevent a second nitration, but harsh conditions can overcome this. |
Potential Byproducts Summary
The primary byproducts in the synthesis of this compound arise from the nitration of 1-bromo-2-chloro-4-fluorobenzene at different positions. The directing effects of the existing halogens guide the incoming nitro group.
| Byproduct Name | Structure | Rationale for Formation | Identification |
| 1-Bromo-2-chloro-4-fluoro-6-nitrobenzene | Isomer | Nitration occurs ortho to the bromo group and para to the fluoro group. | GC-MS, ¹H NMR, ¹³C NMR |
| 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene | Isomer | Nitration occurs ortho to the chloro group and para to the bromo group. | GC-MS, ¹H NMR, ¹³C NMR |
| 1-Bromo-2-chloro-4-fluoro-dinitrobezene (various isomers) | Over-nitration byproduct | Can form under harsh reaction conditions (excess nitrating agent, high temperature). | GC-MS, ¹H NMR, ¹³C NMR |
| 1-Bromo-2-chloro-4-fluorobenzene | Unreacted Starting Material | Incomplete reaction. | GC-MS, ¹H NMR, ¹³C NMR |
Experimental Protocols
A general experimental protocol for the nitration of 1-bromo-2-chloro-4-fluorobenzene is as follows. Note that optimization of reaction conditions is crucial for maximizing the yield of the desired product and minimizing byproducts.
Materials:
-
1-bromo-2-chloro-4-fluorobenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 1-bromo-2-chloro-4-fluorobenzene to the cooled sulfuric acid while stirring.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining a low temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired this compound.
Logical Relationship of Byproduct Formation
The following diagram illustrates the formation of the desired product and its potential isomeric byproducts from the nitration of 1-bromo-2-chloro-4-fluorobenzene.
Caption: Nitration of 1-bromo-2-chloro-4-fluorobenzene leading to the desired product and potential byproducts.
References
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. csun.edu [csun.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Suzuki Coupling with Polyhalogenated Nitrobenzenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura coupling reactions involving polyhalogenated nitrobenzene substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a dichloronitrobenzene. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with polyhalogenated nitrobenzenes can stem from several factors. These substrates are electronically deficient and can be sterically hindered, which presents unique challenges. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are often effective for these challenging substrates as they promote the oxidative addition step.[1][2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[3]
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction's success. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[4][5] Stronger bases may be required in some cases, but they can also promote side reactions.
-
Solvent System: The solvent can influence the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often in combination with water, are commonly used.[6][7] The ratio of the organic solvent to water can also be a critical parameter to optimize.[8]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition and an increase in side products. A typical starting point is 80-100 °C.[9][10]
Q2: Dehalogenation of my starting material is a major side reaction. How can I minimize it?
A2: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction with electron-deficient aryl halides. To mitigate this:
-
Optimize the Base: Using a milder base, such as K₂CO₃ or KF, can sometimes reduce dehalogenation. Stronger bases can occasionally act as a hydride source or promote pathways that lead to palladium-hydride formation, which is a key intermediate in dehalogenation.
-
Ligand Selection: Bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway over dehalogenation by accelerating the reductive elimination step.
-
Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of dehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.
Q3: I am getting a significant amount of homocoupling product from my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction. This is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative homocoupling of the boronic acid. To prevent this:
-
Thorough Degassing: It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction. This can be achieved by bubbling the inert gas through the solvent or by using freeze-pump-thaw cycles.[9]
-
Purity of Reagents: Ensure the purity of your boronic acid, as impurities can sometimes promote homocoupling.
-
Catalyst Pre-activation: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes minimize side reactions.
Q4: Which halogen is most likely to react in a polyhalogenated nitrobenzene?
A4: The reactivity of halogens in Suzuki coupling generally follows the order I > Br > Cl.[11] For polyhalogenated nitrobenzenes containing the same halogen, the site of reactivity is influenced by both electronic and steric factors. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, and halogens at positions ortho or para to the nitro group are generally more reactive. Steric hindrance around a halogen atom can decrease its reactivity.[12]
Quantitative Data on Reaction Parameters
The following tables provide a summary of how different reaction parameters can influence the yield of Suzuki coupling reactions with substrates analogous to polyhalogenated nitrobenzenes. This data should serve as a guide for optimizing your specific reaction.
Table 1: Comparison of Palladium Catalysts and Ligands for the Suzuki Coupling of Dichloropyrimidines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 65 |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 6 | 95 |
Data extrapolated from studies on dichloropyrimidines, which serve as a model for electron-deficient dihaloaromatics.[10]
Table 2: Effect of Different Bases on Suzuki Coupling Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF/H₂O | 70 | 3 | 95 |
| Cs₂CO₃ | 1,4-Dioxane | 80 | 4 | 92 |
| K₃PO₄ | Toluene/H₂O | 100 | 8 | 88 |
| Et₃N | DMF/H₂O | 70 | 3 | 45 |
| t-BuONa | DMF/H₂O | 70 | 3 | 32 |
Data illustrates the significant impact of base selection on reaction efficiency.[4]
Table 3: Influence of Solvent on Suzuki Coupling Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 12 | 88 |
| Toluene/H₂O | K₃PO₄ | 100 | 8 | 92 |
| DMF/H₂O | K₂CO₃ | 70 | 3 | 95 |
| THF/H₂O | K₂CO₃ | 80 | 12 | 75 |
| Ethanol/H₂O | K₂CO₃ | 80 | 12 | 68 |
Yields can be highly dependent on the solvent system used.[4][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Dichloronitrobenzene with an Arylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Dichloronitrobenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the dichloronitrobenzene, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Logic Diagram for Low Yield
Caption: A logical workflow for diagnosing and addressing low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Overcoming steric hindrance in reactions of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in reactions involving the sterically hindered and electron-deficient compound, 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound in chemical synthesis?
A1: The primary challenges stem from the molecule's structure. The presence of substituents ortho to the bromine and chlorine atoms (the chloro and nitro groups, and the fluoro and nitro groups, respectively) creates significant steric hindrance. This can impede the approach of reagents to the reactive sites. Additionally, the strong electron-withdrawing effect of the nitro group deactivates the aromatic ring towards certain reactions while activating it for others, such as nucleophilic aromatic substitution.
Q2: Which reaction types are most suitable for functionalizing this molecule?
A2: Due to its structure, this compound is a versatile substrate for several key reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ring for SNAr, with the fluorine atom being the most likely leaving group.
-
Suzuki-Miyaura Coupling: The carbon-bromine bond can be targeted for C-C bond formation.
-
Buchwald-Hartwig Amination: The C-Br bond is also amenable to C-N bond formation.
-
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties at the C-Br position.
Q3: How does the steric hindrance from the ortho substituents affect cross-coupling reactions?
A3: In cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, the bulky groups ortho to the bromine atom can hinder the oxidative addition step to the palladium(0) catalyst. This can lead to slow reaction rates and low yields. Overcoming this often requires the use of specialized, bulky, and electron-rich phosphine ligands that promote the formation of the active catalytic species and facilitate the reaction.
Q4: In Nucleophilic Aromatic Substitution (SNAr) reactions, which halogen is most likely to be displaced?
A4: In SNAr reactions, the rate of substitution is generally F > Cl > Br > I. The strong electron-withdrawing nitro group activates the ortho and para positions for nucleophilic attack. Given the positions of the halogens relative to the nitro group in this compound, the fluorine atom at C-4 (para to the nitro group) is the most activated and therefore the most likely to be substituted by a nucleophile.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Problem: Low or no conversion in SNAr reactions.
| Possible Cause | Troubleshooting Steps |
| Insufficient activation of the aromatic ring. | While the nitro group is a strong activator, ensure reaction conditions are appropriate. Use a strong nucleophile and consider a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the formation of the Meisenheimer complex. |
| Poor leaving group ability. | Fluorine is the best leaving group in SNAr. If targeting chlorine or bromine, more forcing conditions (higher temperatures, stronger nucleophiles) may be necessary. However, for this substrate, substitution of fluorine is most probable. |
| Steric hindrance around the target position. | If the nucleophile is very bulky, it may have difficulty approaching the reaction center. Consider using a less sterically demanding nucleophile if possible. |
| Inappropriate base. | A non-nucleophilic base is often required to neutralize any acid formed during the reaction without competing with the primary nucleophile. |
Illustrative Experimental Protocol: SNAr with a Primary Amine
Disclaimer: This is a representative protocol based on similar substrates and may require optimization.
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added the primary amine (1.2 mmol) and potassium carbonate (2.0 mmol). The mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Suzuki-Miyaura Coupling
Problem: Low yield in Suzuki coupling at the C-Br position.
| Possible Cause | Troubleshooting Steps |
| Inefficient oxidative addition due to steric hindrance. | Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the active Pd(0) species and promote oxidative addition to the sterically hindered C-Br bond. |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and ensure the base is added shortly before heating. Using boronic esters (e.g., pinacol esters) can also mitigate this side reaction. |
| Inappropriate base. | The choice of base is critical. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. Stronger bases like hydroxides can promote side reactions. |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation of the phosphine ligand and palladium catalyst. |
Illustrative Quantitative Data for Suzuki Coupling
Disclaimer: The following data is illustrative, based on reactions with sterically hindered aryl bromides.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 20 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 75-85 |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH/H₂O | 90 | 18 | 80-90 |
Buchwald-Hartwig Amination
Problem: Poor C-N bond formation.
| Possible Cause | Troubleshooting Steps |
| Steric hindrance. | Similar to Suzuki coupling, employ bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, BrettPhos, RuPhos) to facilitate the reaction.[1] |
| Weakly nucleophilic amine. | For less reactive amines, a stronger base (e.g., NaOt-Bu, LHMDS) may be required. However, be mindful of potential side reactions with the nitro group.[1] |
| Catalyst inhibition. | The product aryl amine can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more active pre-catalyst can help. |
| Incompatible base. | Strong alkoxide bases may not be compatible with all functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can be effective with more reactive catalyst systems. |
Sonogashira Coupling
Problem: Low yield of the desired alkyne product.
| Possible Cause | Troubleshooting Steps |
| Glaser-Hay homocoupling of the terminal alkyne. | This is a common side reaction when using a copper co-catalyst. Running the reaction under copper-free conditions can eliminate this issue. |
| Decomposition of the starting alkyne. | Use a mild base such as an amine base (e.g., Et₃N, DIPEA) and perform the reaction at the lowest effective temperature. |
| Poor catalyst activity. | For sterically hindered substrates, a more active palladium catalyst may be needed. Consider using a palladium source like Pd(PPh₃)₂Cl₂ in combination with a suitable ligand. |
| Solvent effects. | The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or THF are commonly used. |
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Chemoselective Nitro Group Reduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of reducing nitro groups while preserving halogen substituents on aromatic rings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dehalogenation during the reduction of halogenated nitroarenes?
Dehalogenation is a common side reaction, particularly during catalytic hydrogenation. The primary causes include:
-
Catalyst Choice: Palladium on carbon (Pd/C) is highly active and notorious for causing dehalogenation, especially with aryl iodides and bromides.[1][2]
-
Reaction Conditions: High temperatures, high hydrogen pressure, and prolonged reaction times can increase the likelihood of dehalogenation.[3][4]
-
In Situ Amino Group: The newly formed amino group can enhance reductive dehalogenation.[5]
-
Substrate Reactivity: The nature of the halogen (I > Br > Cl > F) influences its susceptibility to cleavage.[6]
Q2: How can I minimize dehalogenation when using catalytic hydrogenation?
Several strategies can be employed to suppress dehalogenation during catalytic hydrogenation:
-
Catalyst Selection:
-
Use Raney Nickel as an alternative to Pd/C, as it is less prone to causing dehalogenation.[1]
-
Employ sulfided platinum on carbon (Pt/C), which has shown high selectivity for nitro group reduction in the presence of halogens.[2]
-
Specialized catalysts like Platinum-Vanadium on carbon (Pt-V/C) have also been developed for this purpose.[3]
-
-
Reaction Condition Optimization:
-
Conduct the reaction at lower temperatures and pressures.[7]
-
Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Use of Additives:
Q3: What are some reliable non-catalytic methods to avoid dehalogenation?
When catalytic methods are not suitable, several chemical reducing agents can be used with high chemoselectivity:
-
Tin(II) Chloride (SnCl₂): This is a classic and mild reagent that is highly effective for reducing nitro groups without affecting halogens and other sensitive functional groups.[1][2]
-
Iron (Fe) in Acidic Media: Using iron powder with an acid like hydrochloric acid (HCl) or acetic acid is a robust and economical method that generally does not cause dehalogenation.[1][10]
-
Sodium Sulfide (Na₂S): This reagent can be useful when hydrogenation or acidic conditions are not compatible with the substrate.[1]
Troubleshooting Guides
Problem 1: Significant dehalogenation is observed when using Palladium on Carbon (Pd/C) for catalytic hydrogenation.
| Troubleshooting Steps | Explanation |
| 1. Switch Catalyst | Pd/C is highly active for hydrodehalogenation.[1] Consider switching to Raney Nickel or a sulfided Pt/C catalyst, which are known to be more selective.[1][7] |
| 2. Optimize Reaction Conditions | Lower the hydrogen pressure and reaction temperature.[3] Monitor the reaction closely by TLC or LC-MS and stop it immediately upon completion. |
| 3. Use Transfer Hydrogenation | Instead of H₂ gas, use a hydrogen donor like hydrazine hydrate or ammonium formate with Pd/C. This can sometimes lead to higher selectivity.[5] |
| 4. Add an Inhibitor | The addition of morpholine or maintaining a slightly acidic pH can help suppress the dehalogenation side reaction.[8][9] |
Problem 2: The reaction is slow or incomplete when using non-catalytic reducing agents like SnCl₂ or Fe.
| Troubleshooting Steps | Explanation |
| 1. Check Reagent Quality and Stoichiometry | Ensure that the metal reductant (e.g., iron powder) is finely divided and activated if necessary.[4] Use a sufficient excess of the reducing agent (typically 3-5 equivalents for SnCl₂·2H₂O).[4] |
| 2. Increase Reaction Temperature | While many reductions with these reagents proceed at room temperature, some substrates may require heating to reflux to achieve a reasonable reaction rate.[4] |
| 3. Ensure Proper Solubility | The nitro compound must be soluble in the reaction solvent.[4] Consider using co-solvent systems like ethanol/water or switching to a different solvent if solubility is an issue. |
| 4. Verify Acidity | For metal/acid reductions, the concentration of the acid is critical for the reaction rate.[4] Ensure the appropriate amount of acid is present. |
Data Presentation
Table 1: Comparison of Different Methods for the Reduction of Halogenated Nitroarenes
| Method | Catalyst/Reagent | Substrate Example | Yield (%) | Selectivity (No Dehalogenation) | Reference |
| Transfer Hydrogenation | Pd/C, NH₂NH₂·H₂O | 1-chloro-4-nitrobenzene | 95 | High | [5] |
| Transfer Hydrogenation | Pd/C, NH₂NH₂·H₂O | 1-bromo-4-nitrobenzene | 92 | High | [5] |
| Transfer Hydrogenation | Pd/C, NH₂NH₂·H₂O | 1-iodo-4-nitrobenzene | 90 | High | [5] |
| Catalytic Hydrogenation | Raney Nickel, H₂ | Halogenated Nitroarenes | Good | Good, avoids dehalogenation seen with Pd/C | [1] |
| Catalytic Hydrogenation | Sulfided Pt/C, H₂ | Activated Heteroaryl Halides | Good | High, minimal hydrodehalogenation | [7] |
| Chemical Reduction | SnCl₂·2H₂O | Halogenated Nitroarenes | Good | Excellent | [1][2] |
| Chemical Reduction | Fe/HCl | Halogenated Nitroarenes | Good | Excellent | [1][2][10] |
Experimental Protocols
Protocol 1: Reduction of a Halogenated Nitroarene using Tin(II) Chloride (SnCl₂·2H₂O)
This protocol is suitable for substrates containing sensitive functional groups.[2]
-
Setup: In a round-bottom flask, dissolve the halogenated nitroarene (1 equivalent) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.
-
-
Filtration and Extraction:
-
Filter the resulting suspension through Celite.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the product.
-
Protocol 2: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate and Pd/C
This method demonstrates a highly efficient and selective transfer hydrogenation.[5]
-
Setup: To a solution of the halogenated nitroarene (1 mmol) in methanol (5 mL), add 10% Pd/C (13 mg).
-
Reagent Addition: Add hydrazine hydrate (10 mmol).
-
Reaction:
-
For many substrates, stirring at room temperature is sufficient to achieve selective nitro reduction without dehalogenation, especially for di-halogenated compounds.[5]
-
For more robust substrates, the reaction can be heated to 80°C for a short period (e.g., 5 minutes), but this may increase the risk of dehalogenation with sensitive substrates.[5]
-
-
Workup:
-
Upon completion (monitored by LC-MS or TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
-
Visualizations
Caption: Troubleshooting workflow for preventing dehalogenation.
Caption: Competing reaction pathways during nitro group reduction.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 9. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 10. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Isomeric Impurities in the Synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
This guide provides researchers, scientists, and drug development professionals with essential information for managing isomeric impurities during the synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and practical synthesis involves a two-step process:
-
Precursor Synthesis : The precursor, 1-bromo-2-chloro-4-fluorobenzene, is typically synthesized from 2-chloro-4-fluoroaniline via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by reaction with a brominating agent like cuprous bromide.[1][2]
-
Nitration : The final product is obtained by the electrophilic aromatic nitration of the 1-bromo-2-chloro-4-fluorobenzene precursor. This is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3]
Q2: What are the primary isomeric impurities formed during the nitration step?
The nitration of 1-bromo-2-chloro-4-fluorobenzene can lead to a mixture of positional isomers. Besides the desired 5-nitro isomer, the main potential impurities are the 3-nitro and 6-nitro isomers.
-
Desired Product : 1-Bromo-2-chloro-4-fluoro-5 -nitrobenzene
-
Isomeric Impurity 1 : 1-Bromo-2-chloro-4-fluoro-3 -nitrobenzene
-
Isomeric Impurity 2 : 1-Bromo-2-chloro-4-fluoro-6 -nitrobenzene
Q3: Why do these specific isomers form?
Isomer formation is governed by the directing effects of the three halogen substituents on the benzene ring during electrophilic aromatic substitution.[4][5] Halogens are generally ortho-, para-directing groups, although they are deactivating overall.[6][7][8]
-
Bromo (at C1) : Directs ortho (C2, C6) and para (C4).
-
Chloro (at C2) : Directs ortho (C1, C3) and para (C5).
-
Fluoro (at C4) : Directs ortho (C3, C5) and para (C1).
The positions for nitration are C3, C5, and C6.
-
Position 5 (Desired) : Is para to the chloro group and ortho to the fluoro group. This position is sterically accessible and electronically favored by two substituents.
-
Position 3 : Is ortho to both the chloro and fluoro groups. While electronically favored, it may experience some steric hindrance from the adjacent C2-chloro and C4-fluoro groups.
-
Position 6 : Is ortho to the bromo group. This position is generally less favored due to steric hindrance from the adjacent bulky bromine atom at C1.
Careful control of reaction conditions is crucial to maximize the yield of the desired 5-nitro isomer.[3]
Q4: What analytical methods are recommended for identifying and quantifying these isomers?
A combination of chromatographic and spectroscopic methods is recommended for the unambiguous identification and accurate quantification of isomeric impurities.
| Analytical Technique | Purpose | Advantages | Considerations |
| GC-MS | Identification & Quantification | Excellent separation of volatile isomers, provides mass fragmentation patterns for structural confirmation.[9][10] | High temperatures can degrade sensitive compounds; derivatization may be needed. |
| HPLC | Quantification & Purification | High resolution for separating positional isomers, non-destructive, suitable for preparative scale.[11][12] Phenyl-based columns can offer enhanced selectivity through π-π interactions.[13][14] | Can be time-consuming to develop methods; requires reference standards for quantification. |
| ¹H NMR | Structural Elucidation | Provides detailed information about the substitution pattern on the aromatic ring, allowing for clear distinction between isomers.[15] | May not be suitable for quantifying low-level impurities without high-field instruments. |
Q5: What are the key physical properties of the desired product and its main isomers?
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Computed XLogP3 | PubChem CID |
| This compound | C₆H₂BrClFNO₂ | 254.44 | 3.2 | 13982970[16] |
| 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | C₆H₂BrClFNO₂ | 254.44 | 3.6 | 50999481[17] |
| 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C₆H₂BrClFNO₂ | 254.44 | 3.6 | 50998078[18] |
Section 2: Troubleshooting Guide
Q1: Issue: Low yield of the desired this compound isomer.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using TLC or GC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. Ensure the nitrating agent is fresh and of high quality.
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Solution: Nitration is highly exothermic. Maintain the recommended temperature range (e.g., 0-10°C) during the addition of the nitrating agent to prevent side reactions and degradation.[19]
-
-
Possible Cause 3: Incorrect Acid Concentration.
-
Solution: The concentration of sulfuric acid is critical for generating the nitronium ion (NO₂⁺). Use concentrated (98%) sulfuric acid and ensure all reagents and glassware are dry to prevent dilution.
-
Q2: Issue: High percentage of undesired isomers in the crude product.
-
Possible Cause 1: Poor Regioselectivity.
-
Solution: The regioselectivity of nitration is highly dependent on reaction conditions.[20] Lowering the reaction temperature often favors the thermodynamically more stable para-directed product (the 5-nitro isomer) over ortho-directed isomers. Experiment with different nitrating agents (e.g., KNO₃/H₂SO₄) which may offer different selectivity profiles.
-
-
Possible Cause 2: Steric Effects.
-
Solution: While difficult to change, understanding that substitution at the C6 position is sterically hindered by the bromine atom helps in predicting the major impurities. Focus on optimizing conditions to disfavor substitution at the C3 position.
-
Q3: Issue: Difficulty in separating the desired isomer from impurities.
-
Possible Cause 1: Similar Physical Properties.
-
Solution: Positional isomers often have very close boiling points and solubilities, making separation challenging.
-
Fractional Crystallization: This can be a powerful technique if the isomers have sufficiently different melting points and form a eutectic system.[21] Experiment with various solvents to maximize the solubility difference.
-
Column Chromatography: Use a high-resolution silica gel and an optimized solvent system. A shallow gradient elution might be necessary to resolve closely eluting spots.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is often the most effective, albeit more expensive, method.
-
Q4: Issue: Inconsistent results between batches.
-
Possible Cause 1: Moisture in Reagents.
-
Solution: Water can dilute the sulfuric acid, reducing the efficiency of nitronium ion formation and leading to variable results. Use anhydrous solvents and reagents and conduct the reaction under a dry atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Purity of Starting Material.
-
Solution: Ensure the 1-bromo-2-chloro-4-fluorobenzene precursor is pure. Impurities in the starting material can lead to the formation of additional side products, complicating purification and reducing the yield of the desired product.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Nitration of 1-Bromo-2-chloro-4-fluorobenzene
Objective: To synthesize this compound with maximized regioselectivity.
Methodology:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3 equivalents) to 0°C in an ice bath.
-
Slowly add 1-bromo-2-chloro-4-fluorobenzene (1 equivalent) to the cooled sulfuric acid, ensuring the temperature does not rise above 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate, cooled beaker.
-
Add the nitrating mixture dropwise to the solution of the halo-benzene over 30-60 minutes, maintaining the reaction temperature between 0°C and 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. The product can then be analyzed and purified.
Protocol 2: GC-MS Analysis for Isomer Ratio Determination
Objective: To separate and identify the isomeric products in the crude reaction mixture.
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Column: Use a capillary column suitable for separating aromatic isomers, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 50-300 m/z.
-
-
Analysis: Identify isomers based on their retention times and mass fragmentation patterns. Quantify the relative peak areas to determine the isomer ratio.
Protocol 3: Purification by Column Chromatography
Objective: To isolate the desired 5-nitro isomer from other impurities.
Methodology:
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system such as Hexane/Ethyl Acetate or Hexane/Dichloromethane. Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity if necessary.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure, desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Section 4: Visual Guides
Caption: General Synthesis and Purification Workflow.
Caption: Troubleshooting Logic for Poor Regioselectivity.
References
- 1. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]
- 2. JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof - Google Patents [patents.google.com]
- 3. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Video: ortho–para-Directing Deactivators: Halogens [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 14. Positional Isomers - Chromatography Forum [chromforum.org]
- 15. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum [chemicalbook.com]
- 16. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50999481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. scholarsjournal.net [scholarsjournal.net]
- 20. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rcprocess.se [rcprocess.se]
Safe handling and disposal of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene waste
Technical Support Center: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
This guide provides essential safety information, handling protocols, and disposal procedures for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It causes skin irritation and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before handling.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?
A2: To ensure safety, the following PPE is required:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[6] Inspect gloves before use.[3]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing. For larger quantities or increased risk of exposure, overalls may be necessary.[3][7]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4][8] If inhalation risk is high, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Q3: What is the correct first aid procedure in case of exposure?
A3: Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Seek medical attention.[4]
-
Skin Contact: Take off contaminated clothing immediately.[9] Wash off with soap and plenty of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the victim to fresh air.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] Do NOT induce vomiting. Call a physician or poison control center immediately.[10]
Q4: How should I properly store this chemical in the laboratory?
A4: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][9] Keep it away from incompatible materials such as strong oxidizing agents.[4]
Q5: What is the recommended final disposal method for waste containing this chemical?
A5: Waste containing this compound must be treated as hazardous waste. The recommended disposal method is incineration at an approved waste disposal plant.[5] Do not dispose of it down the drain.[11] Ensure compliance with all local, regional, and national hazardous waste regulations.[5]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Small Spill in Fume Hood | Improper handling, leaking container. | 1. Ensure personal protective equipment (PPE) is worn. 2. Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[11] 3. Carefully sweep or scoop up the absorbed material.[7] 4. Place the waste into a designated, labeled, and sealed container for hazardous waste disposal.[7] 5. Decontaminate the spill area with an appropriate solvent and then wash with soap and water. |
| Contaminated Clothing or PPE | Direct contact with the chemical during handling or a spill. | 1. Immediately remove the contaminated clothing or gloves while avoiding contact with skin.[3][9] 2. Wash the affected skin area thoroughly with soap and water.[4] 3. Dispose of contaminated disposable items (like gloves) in the designated hazardous waste container. 4. Launder contaminated reusable clothing separately before reuse.[7] |
| Uncertainty About Waste Segregation | Lack of familiarity with waste stream compatibility. | 1. Do not mix this waste with other waste streams unless you are certain they are compatible. 2. Specifically, do not mix halogenated organic wastes with acids, bases, or oxidizers.[11] 3. Label the waste container clearly as "Halogenated Organic Waste" and list all components.[11] 4. When in doubt, consult your institution's Environmental Health and Safety (EHS) department. |
| Waste Container is Full or Leaking | Improper container management. | 1. If a container is full, do not overfill it. Securely close it and arrange for pickup through your EHS department. 2. If a container is leaking, immediately place it into a larger, compatible secondary containment bin.[11] 3. Transfer the waste to a new, appropriate container if it is safe to do so. 4. Report the incident to your supervisor and EHS department.[11] |
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound.
| Property | Value |
| Molecular Formula | C₆H₂BrClFNO₂ |
| Molecular Weight | 254.44 g/mol [1][2] |
| CAS Number | 111010-08-3[1] |
| Appearance | White crystalline solid[8] |
| Melting Point | ~60-65 °C[8] |
| Boiling Point | ~305-315 °C[8] |
| Solubility | Slightly soluble in water, soluble in common organic solvents.[8] |
Experimental Protocols
Protocol: Small Spill Cleanup Procedure
This protocol details the steps for cleaning up a small spill (less than 100 mL) of this compound within a chemical fume hood.
1. Immediate Response and Preparation:
- Alert personnel in the immediate area.
- Ensure the fume hood sash is at the proper height.
- Don appropriate PPE: chemical safety goggles, lab coat, and chemical-resistant gloves.
2. Spill Containment:
- Contain the spill by surrounding the area with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.
3. Absorption and Collection:
- Apply the absorbent material directly onto the spill, starting from the outside and working inwards to prevent spreading.
- Allow the material to fully absorb the chemical.
- Using non-sparking scoops or tools, carefully collect the absorbed material.[9]
4. Waste Packaging:
- Place the collected waste into a thick, sealable plastic bag or a designated hazardous waste container.[7]
- Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the used cloth in the same waste container.
- Seal the container or bag.
5. Decontamination:
- Thoroughly clean the spill area and any contaminated tools with soap and water.
6. Disposal:
- Label the waste container with a hazardous waste tag, clearly identifying the contents ("this compound spill debris").
- Arrange for disposal through your institution's EHS department.
7. Final Steps:
- Remove contaminated PPE and dispose of it in the hazardous waste container.
- Wash hands thoroughly with soap and water.[7]
- Document the spill and cleanup procedure as required by your laboratory's safety plan.
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Stabilizing 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Visible Color Change of the Compound During Storage
-
Question: My solid this compound, which was initially a pale yellow crystalline solid, has developed a darker yellow or brownish color over time. What could be the cause, and how can I address it?
-
Possible Causes:
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of nitroaromatic compounds.[1] Formulations should be protected from light by packaging them in amber-colored containers.[1]
-
Thermal Decomposition: Elevated temperatures can accelerate the degradation of the compound. The rate of degradation is often related to temperature as described by the Arrhenius equation.[1][2]
-
Hydrolysis: Reaction with moisture can lead to the breakdown of the compound, especially if acidic or basic impurities are present.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place as recommended.[3]
-
Use Inert Gas: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Purity Analysis: Assess the purity of the discolored material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify any degradation products.
-
Issue 2: Inconsistent Results in Assays Using Stored Compound
-
Question: I am observing variability in my experimental results when using a batch of this compound that has been in storage. Could this be due to degradation?
-
Possible Causes:
-
Formation of Impurities: Degradation can lead to the formation of new compounds that may interfere with your assay or have different reactivity.
-
Decrease in Purity: A decrease in the concentration of the active compound will affect stoichiometry and reaction kinetics.
-
-
Troubleshooting Steps:
-
Quantitative Analysis: Perform a quantitative analysis (e.g., HPLC with UV detection) to determine the exact concentration of the parent compound in your sample.[4][5]
-
Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed by subjecting the compound to stress conditions such as acid/base hydrolysis, oxidation, and photolysis.[6][7]
-
Use a Fresh Batch: Compare the results obtained with the stored compound to those from a fresh, unopened batch to confirm if degradation is the root cause.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3] For extended periods, storage at refrigerated temperatures (2-8 °C) is recommended.
Q2: Are there any known stabilizers for halogenated nitroaromatic compounds like this one?
Q3: How can I assess the purity and degradation of my stored this compound?
Several analytical techniques can be employed to determine the purity and identify degradation products:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective technique for separating and quantifying the parent compound and its impurities.[4][5][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds and identifying degradation products by their mass spectra.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about any impurities or degradation products present in the sample.
Q4: What are the likely degradation pathways for this compound?
Based on the known degradation of similar nitroaromatic compounds, potential degradation pathways include:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
-
Nucleophilic aromatic substitution: The halogen substituents can be replaced by nucleophiles, such as hydroxide ions, if moisture is present. The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to such attacks.
-
Denitration: Cleavage of the carbon-nitrogen bond can lead to the removal of the nitro group.
Data Presentation
Table 1: Recommended Storage Conditions Based on General Stability Guidelines
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermally induced degradation. |
| Light | Protected from light (Amber vial/container) | Prevents photochemical degradation.[1] |
| Atmosphere | Tightly sealed container, consider inert gas (Argon, Nitrogen) for very long-term storage | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |
| Humidity | Dry environment | Prevents hydrolysis. |
Table 2: General Conditions for Accelerated Stability Testing (ICH Guidelines)
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. These are general guidelines and may need to be adapted based on the specific properties of the compound.[11][12][13]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a common starting point for halogenated nitroaromatics.[8]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for an optimal wavelength, typically around 254 nm for aromatic compounds.
-
-
Analysis: Inject the sample and a standard of known purity. The peak area of the main compound is used to calculate its purity relative to any degradation products.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products
-
Instrumentation: GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms or equivalent).
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a wide range (e.g., m/z 50-500) to capture potential fragments of the parent compound and its degradation products.
-
-
Analysis: Identify peaks corresponding to the parent compound and any new peaks in the chromatogram of the stored sample. Analyze the mass spectra of the new peaks to propose structures for the degradation products.
Visualizations
Caption: Troubleshooting workflow for observed instability.
Caption: Hypothetical degradation pathways.
References
- 1. lnct.ac.in [lnct.ac.in]
- 2. biopharminternational.com [biopharminternational.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Accelerated stability and forced degradation [alphalyse.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ijnrd.org [ijnrd.org]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene and its key isomers. These polyhalogenated nitrobenzene derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. Their utility stems from the strategic placement of bromo, chloro, fluoro, and nitro groups on the benzene ring, which allows for selective and sequential chemical transformations. This document summarizes their physicochemical properties, available spectroscopic data, and provides a generalized experimental protocol for their synthesis and characterization.
Physicochemical Properties
The following table outlines the key computed physicochemical properties of this compound and three of its isomers. This data is essential for understanding their behavior in various chemical and biological systems.
| Property | This compound | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene |
| CAS Number | 111010-08-3[1] | 960000-93-5[2] | 960000-99-1[3] | 1311197-88-2[4] |
| Molecular Formula | C₆H₂BrClFNO₂[1] | C₆H₂BrClFNO₂[2] | C₆H₂BrClFNO₂[3] | C₆H₂BrClFNO₂[4] |
| Molecular Weight | 254.44 g/mol [1] | 254.44 g/mol [2] | 254.44 g/mol [3] | 254.44 g/mol [4] |
| XLogP3 | 3.2[1] | 3.6[2] | 3.6[3] | N/A |
| IUPAC Name | This compound[1] | 1-bromo-4-chloro-5-fluoro-2-nitrobenzene[2] | 1-bromo-5-chloro-4-fluoro-2-nitrobenzene[3] | 1-bromo-4-chloro-2-fluoro-5-nitrobenzene[4] |
| Appearance | Crystalline solid (predicted) | Crystalline solid | Crystalline solid (predicted) | Crystalline solid (predicted) |
| Melting Point | N/A | N/A | N/A | N/A |
| Boiling Point | N/A | N/A | N/A | 275.6±35.0 °C (Predicted)[4] |
| Density | N/A | N/A | N/A | 1.904±0.06 g/cm³ (Predicted)[4] |
Spectroscopic Data Comparison
Spectroscopic analysis is critical for the structural elucidation and confirmation of these derivatives. While comprehensive experimental data is not publicly available for all isomers, the following table presents the available information.
| Spectroscopic Technique | This compound | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene |
| ¹H NMR | Data not available | (400 MHz, DMSO-d₆): δ 8.46 (d, J = 6.9 Hz, 1H), 8.18 (d, J = 8.8 Hz, 1H)[5] | Data not available | Data not available |
| ¹³C NMR | Data not available | Data not available | Data not available | Data not available |
| IR Spectroscopy | Data not available | Data not available | Data not available | Data not available |
| Mass Spectrometry | Data not available | Data not available | Data not available | Data not available |
Note: The absence of data highlights a gap in publicly accessible experimental information for these compounds.
Experimental Protocols
The synthesis of these compounds typically involves the electrophilic nitration of a corresponding di- or tri-halogenated benzene precursor. The characterization relies on standard spectroscopic techniques.
General Synthesis Protocol: Nitration of a Halogenated Benzene Precursor
This protocol is a generalized procedure based on the synthesis of 1-bromo-4-chloro-5-fluoro-2-nitrobenzene from 4-bromo-1-chloro-2-fluorobenzene.[5]
Materials:
-
Halogenated benzene precursor (e.g., 1-bromo-2-chloro-4-fluorobenzene)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄) or Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice bath
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Chromatography equipment (e.g., silica gel for column chromatography)
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. For alternative methods, trifluoroacetic anhydride can be slowly added to a solution of the precursor and ammonium nitrate in a solvent like DCM at 0 °C.[5]
-
Nitration Reaction: Slowly add the halogenated benzene precursor to the cooled nitrating mixture while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2 hours) or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent like dichloromethane.
-
Neutralization and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure nitro-derivative.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified compound using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or analyzed using an attenuated total reflectance (ATR) accessory. Key vibrational bands to identify include C-H, C=C (aromatic), C-NO₂ (typically strong absorptions around 1530 and 1350 cm⁻¹), C-Br, C-Cl, and C-F stretches.
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight and fragmentation pattern using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak.
-
Experimental and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for synthesis and characterization.
References
- 1. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50999481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]
A Comparative Guide to Analytical Methods for Purity Confirmation of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
The rigorous confirmation of purity for chemical compounds such as 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is paramount for researchers, scientists, and professionals in drug development. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, reaction yields, and the safety profile of pharmaceutical products. This guide provides a comparative overview of key analytical techniques for assessing the purity of this complex halogenated nitroaromatic compound, complete with experimental protocols and data presentation guidelines.
Comparison of Analytical Methods
A variety of analytical methods can be employed to determine the purity of this compound. The choice of method depends on the specific information required, such as the need for quantitative data, structural confirmation of the main component, or identification of unknown impurities. The following table summarizes and compares the most relevant techniques.
| Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Quantitative purity (% area), detection and quantification of non-volatile impurities. | High resolution and sensitivity; well-established for purity assays of nitroaromatic compounds.[1][2] | Requires reference standards for absolute quantification; may not detect highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in a gaseous mobile phase followed by mass-based detection and identification. | Quantitative purity, identification of volatile and semi-volatile impurities, structural information from mass spectra. | Excellent for volatile impurities and provides structural confirmation.[3][4][5] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the NMR signal response of a sample relative to a certified internal standard. | Absolute quantitative purity (% w/w), structural confirmation of the main component and impurities. | Provides absolute purity without a specific reference standard for the analyte; non-destructive.[6][7][8] | Lower sensitivity compared to chromatographic methods; signal overlap can complicate analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by the molecule, causing vibrations of functional groups. | Identification of functional groups present in the molecule. | Fast and simple; provides a molecular "fingerprint" for identity confirmation.[9][10] | Primarily qualitative; not suitable for quantifying purity unless coupled with other techniques. |
| Melting Point Analysis | Determination of the temperature range over which the solid compound transitions to a liquid. | Indication of purity; pure compounds have a sharp, defined melting range. | Simple, fast, and inexpensive preliminary check of purity. | Impurities may not always cause a significant depression or broadening of the melting range. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are protocols for the primary quantitative techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector, binary or quaternary pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile to obtain a stock solution of ~1 mg/mL.
-
Prepare working standards by further dilution with the initial mobile phase composition.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the primary standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 15.0 5 95 17.0 5 95 17.1 50 50 | 20.0 | 50 | 50 |
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities and confirming the identity of the main component.
Instrumentation and Materials:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent).
-
High-purity helium as the carrier gas.
-
Sample dissolved in a volatile solvent like dichloromethane or ethyl acetate.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 1 mg/mL in a suitable volatile solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas Flow (He): 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 50-400 amu
-
-
Data Analysis:
-
The purity is determined by the area percent of the main peak in the total ion chromatogram (TIC).
-
The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library (e.g., NIST).
-
Absolute Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides a direct measurement of purity against a certified internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analytical balance (accurate to at least 0.01 mg).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the sample (m_analyte) and 5-10 mg of the internal standard (m_std) into a clean vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (a D1 of 30-60 seconds is often sufficient).
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_std).
-
Determine the number of protons corresponding to each integrated signal (N_analyte and N_std).
-
Calculate the purity using the following formula:
Purity (%w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
MW = Molecular Weight
-
P_std = Purity of the internal standard
-
Workflow and Strategy Visualizations
The following diagrams illustrate the logical flow for selecting an analytical method and implementing a comprehensive purity analysis strategy.
Caption: Decision tree for selecting the appropriate analytical method.
Caption: A strategic workflow for comprehensive purity assessment.
References
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rssl.com [rssl.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. irjet.net [irjet.net]
A Comparative Guide to Halogen Reactivity in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic aromatic substitution (SNAr) is critical for the rational design of synthetic routes. A key aspect of this reaction is the nature of the leaving group, particularly when it is a halogen. Contrary to trends observed in aliphatic nucleophilic substitutions (SN1 and SN2), the reactivity of halogens in SNAr reactions follows a distinct and seemingly counterintuitive pattern. This guide provides an objective comparison of halogen reactivity in SNAr, supported by experimental data, detailed protocols, and mechanistic diagrams.
The Inverted Reactivity Order of Halogens in SNAr
In nucleophilic aromatic substitution, the typical reactivity order for halogen leaving groups is:
F > Cl ≈ Br > I
This order is inverted compared to the one expected for SN2 reactions, where iodide is the best leaving group and fluoride is the worst.[1] This phenomenon, often termed the "element effect," is a direct consequence of the reaction mechanism.[2][3] For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs), such as nitro (NO₂), cyano (CN), or acyl groups, positioned ortho or para to the leaving group.[1][4]
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the ring is temporarily broken during this step, making it energetically unfavorable and thus, slow. The subsequent step, the elimination of the halide and restoration of the aromatic ring, is fast.
Fluorine's high electronegativity plays a crucial role in the rate-determining first step. It strongly polarizes the carbon-fluorine bond and powerfully stabilizes the developing negative charge in the Meisenheimer complex through its inductive effect.[4] This stabilization of the transition state leading to the intermediate lowers the activation energy for the reaction.[2] Although the carbon-fluorine bond is the strongest among the halogens, its cleavage occurs in the fast, non-rate-determining second step, so its strength has a minimal impact on the overall reaction rate.[5]
Quantitative Comparison of Halogen Reactivity
The difference in reaction rates between halogen leaving groups can be substantial. Experimental data from the reaction of piperidine with 2,4-dinitrophenyl halides in methanol clearly illustrates the superior reactivity of fluorine.
| Halogen Leaving Group (X) | Relative Rate Constant (krel) | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) |
| -F | ~3300 | 4.4 | 13.3 | -19.4 |
| -Cl | ~4.5 | 0.006 | 17.5 | -18.9 |
| -Br | 1 | 0.0013 | 18.6 | -18.7 |
| -I | ~1.3 | 0.0017 | 18.2 | -19.1 |
Data compiled from studies on the reaction of 2,4-dinitrophenyl halides with piperidine in methanol.[2][5]
As the data indicates, the fluoro-substituted compound reacts thousands of times faster than its chloro, bromo, and iodo counterparts.[5] The primary driver for this difference is the lower enthalpy of activation (ΔH‡) for the fluorine-substituted reactant, which is consistent with the stabilization of the transition state by the highly electronegative fluorine atom.[2]
Experimental Protocols
A general procedure for comparing the reactivity of different aryl halides in an SNAr reaction is provided below.
Objective: To determine the relative reaction rates of 1-halo-2,4-dinitrobenzene derivatives (F, Cl, Br, I) with a common nucleophile, such as piperidine.
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
1-Chloro-2,4-dinitrobenzene
-
1-Bromo-2,4-dinitrobenzene
-
1-Iodo-2,4-dinitrobenzene
-
Piperidine
-
Methanol (or other suitable solvent, e.g., DMSO)
-
Internal standard (e.g., naphthalene) for chromatographic analysis
-
Reaction vials, stirring equipment, and a constant temperature bath
-
Analytical instrument (e.g., GC-MS or HPLC)
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentration for each of the 1-halo-2,4-dinitrobenzene substrates, piperidine, and the internal standard in methanol.
-
Reaction Setup: In a series of reaction vials, combine the stock solution of one of the aryl halides with the internal standard solution.
-
Initiation: Equilibrate the vials to the desired reaction temperature (e.g., 25°C) in a constant temperature bath. Initiate the reaction by adding a measured aliquot of the piperidine stock solution to each vial. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent, which may contain a quenching agent if necessary.
-
Analysis: Analyze the quenched samples using GC-MS or HPLC to determine the concentration of the reactant remaining and the product formed, relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant versus time. Determine the initial reaction rate from the slope of this curve. Calculate the second-order rate constant (k₂) for each halogen.
-
Comparison: Compare the calculated rate constants to determine the relative reactivity of the different halogens.
Mechanistic and Logical Visualizations
The following diagrams illustrate the key mechanisms and logical relationships discussed.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Fluoro vs. Chloro: A Comparative Guide to Leaving Group Ability in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic aromatic substitution (SNAr) reactions, a critical process in the synthesis of numerous pharmaceuticals and fine chemicals, the choice of leaving group on the aromatic ring significantly influences reaction efficiency. While traditional wisdom from aliphatic substitution reactions (SN1 and SN2) would suggest that chloride is a better leaving group than fluoride, the opposite holds true in the context of SNAr. This guide provides a detailed comparison of fluoro and chloro as leaving groups in SNAr reactions, supported by experimental data, to inform substrate design and reaction optimization.
The "Element Effect": Fluorine's Counterintuitive Superiority
In SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I, a phenomenon often referred to as the "element effect".[1][2] This is in stark contrast to SN1 and SN2 reactions, where the bond strength to the leaving group is a dominant factor in the rate-determining step.[3][4] The key to understanding this difference lies in the two-step addition-elimination mechanism of SNAr reactions.
The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3][5][6][7] The subsequent elimination of the leaving group to restore aromaticity is a faster step.[5][6]
Fluorine's exceptional performance as a leaving group in this context is attributed to its high electronegativity.[5][8][9] This strong inductive electron-withdrawing effect makes the carbon atom attached to the fluorine significantly more electrophilic and susceptible to nucleophilic attack.[9] Furthermore, the high electronegativity of fluorine effectively stabilizes the negative charge that develops in the aromatic ring of the Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining step.[5]
Quantitative Comparison: Reaction Kinetics
Experimental data from the reaction of piperidine with 1-substituted-2,4-dinitrobenzenes in methanol provides a clear quantitative comparison of the leaving group ability of fluorine and chlorine. The following table summarizes the overall rate constants and activation parameters for this reaction.
| Leaving Group | Overall Rate Constant (k) at 20°C (M⁻¹s⁻¹) | Relative Rate (k | ΔH‡ (kcal/mol) | -TΔS‡ at 20°C (kcal/mol) |
| Fluoro (F) | 7.4 | 3364 | 12.3 | 11.1 |
| Chloro (Cl) | 0.0022 | 1 | 16.2 | 11.0 |
Data sourced from "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions".[1]
As the data clearly indicates, the fluoro-substituted compound reacts over 3000 times faster than its chloro-substituted counterpart under these conditions. The difference in reactivity is primarily driven by the lower enthalpy of activation (ΔH‡) for the fluoro derivative, which is consistent with the greater stabilization of the transition state leading to the Meisenheimer complex.[1] The entropies of activation (ΔS‡) are very similar for both leaving groups, suggesting that the organization of the transition state is comparable.[1]
Experimental Protocol: Reaction of 1-Substituted-2,4-dinitrobenzenes with Piperidine
The following is a representative experimental protocol for determining the reaction kinetics of SNAr reactions, as adapted from the literature.[1]
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
1-Chloro-2,4-dinitrobenzene
-
Piperidine
-
Methanol (spectrophotometric grade)
-
Constant temperature bath
Procedure:
-
Solution Preparation: Prepare stock solutions of the 1-substituted-2,4-dinitrobenzene substrates and piperidine in methanol to known concentrations.
-
Kinetic Runs:
-
Equilibrate the substrate and nucleophile solutions to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing the solutions in a cuvette suitable for UV-Vis spectrophotometry. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.
-
Monitor the progress of the reaction by following the increase in absorbance of the product at its λ
maxusing a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the pseudo-first-order rate constants (k
obs) from the absorbance data. -
Determine the second-order rate constant (k) by dividing k
obsby the concentration of piperidine. -
Repeat the kinetic runs at several different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) using the Eyring equation.
-
Logical Relationship: The SNAr Mechanism
The following diagram illustrates the stepwise addition-elimination mechanism of an SNAr reaction, highlighting the key intermediate.
Caption: The SNAr reaction proceeds via a two-step mechanism.
Conclusion
For SNAr reactions, fluorine is unequivocally a superior leaving group compared to chlorine. This is a direct consequence of the reaction mechanism, where the rate-determining step is the formation of the Meisenheimer complex. The high electronegativity of fluorine enhances the electrophilicity of the aromatic carbon and stabilizes the negatively charged intermediate, leading to significantly faster reaction rates. This understanding is crucial for medicinal chemists and process chemists in the design of synthetic routes that rely on SNAr transformations, enabling the efficient construction of complex aromatic molecules. When faced with the choice, selecting a fluoro-substituted aromatic precursor is a data-driven strategy to optimize reaction outcomes.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 9. reddit.com [reddit.com]
Comparative Reactivity Analysis: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene vs. p-Fluoronitrobenzene in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and widely utilized transformation for this purpose. The reactivity of the aryl halide substrate is paramount to the success of these reactions, governed by a delicate interplay of electronic and steric factors. This guide provides an in-depth comparison of two key substrates: the polysubstituted 1-bromo-2-chloro-4-fluoro-5-nitrobenzene and the archetypal p-fluoronitrobenzene, offering both theoretical analysis and a blueprint for empirical validation.
The Underpinnings of SNAr Reactivity: A Mechanistic Overview
Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, SNAr reactions on aromatic rings do not proceed via backside attack or the formation of an unstable aryl cation.[1][2] Instead, the reaction follows a two-step addition-elimination pathway.[1][3]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group is expelled.[1]
The facility of this mechanism is critically dependent on two main factors:
-
Ring Activation: The aromatic ring must be rendered sufficiently electron-poor (electrophilic) to be susceptible to attack by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (–NO₂) group.[2][4]
-
Leaving Group Ability: The substituent being displaced must be a suitable leaving group.
Crucially, for maximal activation, the EWG must be positioned ortho or para to the leaving group. This geometric arrangement allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, providing significant stabilization.[3][4] A meta positioning offers only minor inductive stabilization and is far less effective.[3]
References
Validating the Structure of Synthesized 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene via NMR: A Comparative Guide
In the synthesis of complex aromatic compounds such as 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, unambiguous structural verification is a critical step. This is particularly true for polysubstituted benzene rings where multiple isomers can be formed during the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each atom. This guide provides a comparative framework for validating the structure of synthesized this compound using ¹H and ¹³C NMR spectroscopy. It outlines the expected spectral data, a detailed experimental protocol for data acquisition, and a comparison with potential isomeric side products.
Predicted vs. Experimental NMR Data: A Comparative Analysis
The confirmation of the target structure relies on the careful comparison of experimentally obtained NMR data with predicted values derived from established principles of NMR spectroscopy and data from similar compounds. The various substituents on the benzene ring (Br, Cl, F, NO₂) each exert distinct electronic effects, influencing the chemical shifts and coupling constants of the aromatic protons and carbons in a predictable manner.
For this compound, we expect to see two distinct signals in the ¹H NMR spectrum, corresponding to the two protons on the aromatic ring. The ¹³C NMR spectrum should display six signals, one for each of the unique carbon atoms in the benzene ring.
Table 1: Predicted¹ and Experimental NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J, Hz) | Experimental Chemical Shift (δ, ppm) | Experimental Multiplicity & Coupling Constant (J, Hz) |
| ¹H | H-3 | 7.8 - 8.2 | d, J(H-F) ≈ 7-9 Hz | User to input | User to input |
| ¹H | H-6 | 8.3 - 8.7 | d, J(H-F) ≈ 4-6 Hz | User to input | User to input |
| ¹³C | C-1 (C-Br) | 115 - 120 | d, J(C-F) ≈ 4-6 Hz | User to input | User to input |
| ¹³C | C-2 (C-Cl) | 125 - 130 | d, J(C-F) ≈ 20-25 Hz | User to input | User to input |
| ¹³C | C-3 (C-H) | 128 - 132 | d, J(C-F) ≈ 8-10 Hz | User to input | User to input |
| ¹³C | C-4 (C-F) | 160 - 165 | d, J(C-F) ≈ 250-270 Hz | User to input | User to input |
| ¹³C | C-5 (C-NO₂) | 145 - 150 | s | User to input | User to input |
| ¹³C | C-6 (C-H) | 120 - 125 | d, J(C-F) ≈ 2-4 Hz | User to input | User to input |
¹Predicted values are estimates based on analogous compounds and substituent effects. Actual values may vary.
Comparison with Potential Isomers:
The unique substitution pattern of this compound can be readily distinguished from its isomers through NMR. For instance, an isomer such as 1-bromo-4-chloro-2-fluoro-5-nitrobenzene would exhibit significantly different ¹H-¹⁹F and ¹³C-¹⁹F coupling constants due to the change in the relative positions of the fluorine atom and the observed nuclei. By carefully analyzing the splitting patterns and the magnitudes of the coupling constants, a definitive structural assignment can be made.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of the synthesized compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the aromatic region (approximately 0-10 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
Set the spectral width to cover the aromatic carbon region (approximately 0-200 ppm).
-
A larger number of scans will be required to obtain a good signal-to-noise ratio (typically 1024 scans or more), depending on the sample concentration.
-
-
For ¹⁹F-coupled spectra (optional but recommended):
-
Acquire ¹H and ¹³C spectra without proton decoupling to observe the coupling to the fluorine atom. This will provide valuable information for structural confirmation.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Peak pick the signals in both ¹H and ¹³C spectra to determine their chemical shifts.
-
Analyze the multiplicities and measure the coupling constants (J-values) from the high-resolution ¹H spectrum.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the synthesized this compound structure using NMR data.
Caption: Workflow for NMR-based structural validation.
By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently validate the structure of synthesized this compound, ensuring the integrity of their research and development processes. The combination of predictive analysis, rigorous experimental protocol, and logical data comparison provides a robust framework for the structural elucidation of complex aromatic compounds.
A Comparative Guide to Monitoring Reactions of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene: TLC vs. Chromatographic Alternatives
For researchers and professionals in drug development and organic synthesis, the ability to accurately monitor the progress of a chemical reaction is paramount. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) and its more instrument-intensive alternatives—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for monitoring reactions involving the highly functionalized aromatic compound, 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. This compound, with its multiple reactive sites, presents unique challenges and opportunities in synthetic chemistry, making the choice of an appropriate analytical monitoring technique critical for success.
Performance Comparison: TLC, HPLC, and GC-MS
The selection of a reaction monitoring technique is often a trade-off between speed, cost, and the level of quantitative detail required. While TLC offers a rapid and inexpensive qualitative assessment, HPLC and GC-MS provide robust quantitative data, indispensable for kinetic studies and process optimization.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[1] | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase within a column.[2] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[3] |
| Analysis Time | 5-20 minutes | 10-60 minutes per sample | 15-60 minutes per sample |
| Cost per Sample | Low | Moderate to High | High |
| Data Output | Qualitative/Semi-quantitative (Rf values, spot intensity)[4][5] | Quantitative (retention times, peak areas)[6] | Quantitative and Structural (retention times, mass spectra) |
| Sensitivity | Microgram (µg) range[7] | Nanogram (ng) to picogram (pg) range | Picogram (pg) to femtogram (fg) range |
| Specificity | Moderate (co-elution possible)[8] | High (excellent resolution)[9] | Very High (mass-based identification) |
| Ease of Use | Simple, minimal training required[10][11] | Requires trained personnel and specialized equipment[6] | Requires trained personnel and complex instrumentation |
| Typical Use Case | Rapid reaction progress checks, solvent system screening for column chromatography.[12] | Accurate determination of reactant consumption and product formation, purity analysis.[13] | Identification of byproducts and impurities, analysis of volatile compounds.[14] |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable results. Below are representative protocols for monitoring a hypothetical reaction of this compound.
Thin-Layer Chromatography (TLC) Protocol
This protocol is designed for the qualitative monitoring of a reaction involving this compound.
Materials:
-
TLC plates (Silica gel 60 F254)[12]
-
Developing chamber (e.g., a beaker with a watch glass)[11]
-
Capillary tubes for spotting[12]
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a common starting point for compounds of moderate polarity.[4][12] The optimal ratio should be determined experimentally.
-
Visualization agents:
Procedure:
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[1]
-
Spotting: Use a capillary tube to spot a small amount of the reaction mixture on the baseline. It is also advisable to spot the starting material (this compound) and a co-spot (a mixture of the starting material and the reaction mixture) for comparison.[10]
-
Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate via capillary action.[11]
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm); aromatic nitro compounds are typically UV-active.[2]
-
For enhanced visualization specific to the nitro group, the following chemical staining procedure can be employed[7][15]:
-
Reduction: Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Spray the dried TLC plate with this solution and heat it at 100°C for 10-15 minutes.
-
Diazotization: After cooling, spray the plate with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).
-
Coupling: Immediately after, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. The appearance of colored spots (often orange or red) indicates the presence of the nitro compound and its derivatives.
-
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a quantitative method for monitoring the reaction.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is generally suitable for separating halogenated aromatic compounds.[9]
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.[16] The exact gradient program should be optimized for the specific reaction mixture.
-
Detector: UV detector set at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).
-
Flow Rate: Typically 1 mL/min.
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the aliquot with the mobile phase to a suitable concentration.
-
Injection: Inject a fixed volume of the prepared sample into the HPLC system.
-
Data Analysis: Record the chromatogram. The consumption of the starting material and the formation of the product can be quantified by integrating the respective peak areas.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is ideal for identifying and quantifying volatile components in the reaction mixture.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5).[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume of the diluted reaction mixture is injected into the heated inlet.
-
Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode to generate fragment patterns for compound identification.
Procedure:
-
Sample Preparation: Similar to HPLC, withdraw and dilute an aliquot of the reaction mixture. An internal standard may be added for more accurate quantification.
-
Injection: Inject the sample into the GC.
-
Data Analysis: The separated compounds are detected by the mass spectrometer. The resulting chromatogram shows peaks at specific retention times, and the mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library.[3]
Visualizing the Workflow
To better understand the decision-making process and the experimental flow, the following diagrams illustrate the logical relationships and workflows discussed.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijcps.org [ijcps.org]
- 8. silicycle.com [silicycle.com]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. benchchem.com [benchchem.com]
- 16. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to HPLC Methods for Quantitative Analysis in 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods suitable for the quantitative analysis of reactions involving 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. This key intermediate is frequently utilized in the synthesis of complex pharmaceutical and agrochemical compounds. Accurate quantification is critical for reaction monitoring, yield determination, and impurity profiling.
This document outlines a robust reversed-phase HPLC (RP-HPLC) method with UV detection, a widely accessible and reliable technique for this class of compounds.[1][2] Its performance is benchmarked against Gas Chromatography-Mass Spectrometry (GC-MS), an alternative technique offering distinct advantages in sensitivity and specificity.[1][2] Detailed experimental protocols and expected performance data are presented to aid in method selection and implementation.
Quantitative Data Summary: HPLC-UV vs. GC-MS
The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to a standard GC-MS method for the analysis of halogenated nitroaromatic compounds. The data is based on established performance for structurally similar molecules and aligns with the International Conference on Harmonisation (ICH) guidelines.[1]
| Parameter | Proposed HPLC-UV Method | Alternative Method (GC-MS) | ICH Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 80.0 - 120% |
| Precision (% RSD) | < 2.0% | < 3.0% | ≤ 15% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | - |
Detailed Experimental Protocols
Proposed Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
This method is designed for the reliable quantification of this compound and the separation of potential impurities in reaction mixtures.
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation: Dissolve the reaction mixture sample in the mobile phase to obtain a theoretical concentration of the analyte within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of the analyte).
-
Gradient Elution:
-
0-10 min: 50% B to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: 95% B to 50% B
-
13-18 min: Equilibrate at 50% B
-
4. Method Validation Protocol:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.[1][4]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualized Workflows and Relationships
Caption: Experimental workflow for quantitative HPLC analysis.
Caption: Comparison of HPLC-UV and GC-MS performance.
References
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of an appropriate palladium catalyst is critical for the success of these transformations, particularly when dealing with complex, polyfunctionalized substrates such as 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of this specific substrate, supported by inferred experimental data from related systems and detailed experimental protocols to aid in catalyst selection and methods development.
The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds in the substrate (C-Br > C-Cl) allows for selective cross-coupling at the C-Br position. The electron-withdrawing nature of the nitro and fluoro groups further influences the reactivity of the aryl halide. The selection of an appropriate palladium catalyst and reaction conditions is paramount to achieving high yields and selectivity.
Data Presentation: Comparison of Palladium Catalyst Performance
While direct comparative studies on this compound are not extensively documented in single reports, the following table summarizes the expected performance of several common palladium catalysts based on their documented success with structurally and electronically similar polyhalogenated and nitro-substituted aryl bromides. The data presented is a composite representation to guide catalyst selection.
| Catalyst System | Ligand | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) | Key Observations |
| Pd(PPh₃)₄ | PPh₃ | Toluene/H₂O or Dioxane/H₂O | Na₂CO₃ or K₂CO₃ | 80-100 | 12-24 | 70-85 | A versatile and widely used catalyst, though sometimes requiring longer reaction times.[1] Can be sensitive to air and moisture. |
| Pd(dppf)Cl₂ | dppf | Dioxane/H₂O or DME/H₂O | K₂CO₃ or Cs₂CO₃ | 80-100 | 4-12 | 85-95 | Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄, particularly for challenging substrates.[2] |
| Pd(OAc)₂ / SPhos | SPhos | Toluene or Dioxane | K₃PO₄ | 80-110 | 2-8 | 90-98 | A highly active Buchwald-type catalyst system, effective for sterically hindered and electron-poor aryl halides.[3] |
| Pd₂(dba)₃ / XPhos | XPhos | t-BuOH/H₂O or Dioxane | K₃PO₄ | 80-110 | 1-6 | 90-99 | Another powerful Buchwald catalyst, known for its high efficiency and broad substrate scope.[4] |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol should be optimized for specific arylboronic acids and catalyst systems.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-4-fluoro-5-nitro-biphenyl derivative.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of the target biphenyl compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
A Comparative Guide to the Theoretical Reactivity of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive theoretical analysis of the reactivity of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a polyhalogenated nitroaromatic compound of interest in synthetic chemistry. Due to the scarcity of direct experimental kinetic data for this specific molecule in publicly available literature, this guide leverages established principles of physical organic chemistry, computational chemistry models, and comparative data from analogous compounds to predict its reactivity profile. The primary focus is on nucleophilic aromatic substitution (SNAr), the most probable reaction pathway for this class of compounds.
Introduction to Reactivity in Polyhalogenated Nitroaromatics
The reactivity of this compound is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group (-NO₂) significantly depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the primary determinant of the reaction rate.
The presence of multiple halogen substituents (Br, Cl, F) introduces several potential reaction sites. The regioselectivity and overall reactivity of the molecule will be determined by a combination of factors:
-
Activation by the Nitro Group: The nitro group strongly activates the positions ortho and para to it. In this compound, the fluorine at C-4 is para to the nitro group at C-5, and the chlorine at C-2 is ortho to the nitro group. The bromine at C-1 is meta to the nitro group and is thus less activated.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack. The electronegativity of the halogen plays a crucial role, with the typical leaving group ability following the order F > Cl > Br > I.[3][4] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Inductive and Resonance Effects: All halogens are inductively electron-withdrawing, which enhances the electrophilicity of the aromatic ring.
Theoretical Calculations of Reactivity
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict the reactivity of molecules.[5][6] Key descriptors can be calculated to build quantitative structure-reactivity models.[7]
Key Computational Descriptors for SNAr Reactivity:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a more electrophilic molecule that is more receptive to nucleophilic attack.
-
Molecular Electrostatic Potential (ESP): This maps the charge distribution on the molecule's surface. A more positive ESP on an aromatic carbon atom indicates a more electrophilic site, prone to nucleophilic attack.
-
Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.
The following table summarizes the predicted relative reactivity at each halogen-substituted carbon atom in this compound based on established principles.
| Position | Leaving Group | Position Relative to -NO₂ | Predicted Electrophilicity | Predicted Leaving Group Ability (SNAr) | Predicted Relative Reactivity |
| C-4 | Fluorine | para | High | Highest | Highest |
| C-2 | Chlorine | ortho | High | Medium | Medium |
| C-1 | Bromine | meta | Low | Low | Lowest |
Comparative Reactivity with Alternative Substrates
To contextualize the reactivity of this compound, it is useful to compare it with other well-studied halogenated nitroaromatics. The following table presents a qualitative comparison based on the principles of SNAr.
| Compound | Key Activating Features | Predicted Reactivity Comparison |
| This compound | -NO₂ group activating F (para) and Cl (ortho). F is the best leaving group. | High, with primary substitution at the C-F bond. |
| 1-Fluoro-2,4-dinitrobenzene | Two -NO₂ groups strongly activating the F. | Higher than the title compound due to dual activation. |
| 1-Chloro-2,4-dinitrobenzene | Two -NO₂ groups strongly activating the Cl. | High, but likely lower than its fluoro analogue. |
| 1-Chloro-3-nitrobenzene | -NO₂ group is meta to the Cl. | Significantly lower due to the lack of ortho/para activation.[2] |
| 1,2-Dichloro-4-fluoro-5-nitrobenzene | Similar activation to the title compound, but with Cl instead of Br at C-1. | Overall reactivity is expected to be very similar, with the primary attack still at the C-F bond. |
Experimental Protocols for Kinetic Analysis
While specific data for the title compound is lacking, a general methodology for conducting kinetic studies of SNAr reactions can be outlined. This protocol can be adapted for the investigation of this compound.[8][9][10]
General Protocol for Kinetic Measurements:
-
Reagent Preparation: Prepare stock solutions of this compound and the desired nucleophile (e.g., piperidine, sodium methoxide) in a suitable polar aprotic solvent (e.g., DMSO, DMF).
-
Reaction Setup: In a thermostatted cuvette or reaction vessel, mix the solutions to achieve pseudo-first-order conditions, with the nucleophile in large excess (at least 10-fold).
-
Data Acquisition: Monitor the reaction progress over time using a UV-Vis spectrophotometer by observing the appearance of the product at a specific wavelength where it does not overlap with the reactants.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance data to a first-order exponential equation.
-
Determination of Second-Order Rate Constant: Repeat the experiment with varying concentrations of the excess nucleophile. The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the nucleophile concentration.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.
Caption: Logical flow from computational descriptors to reactivity prediction.
Conclusion
Based on established theoretical principles, this compound is predicted to be a reactive substrate for nucleophilic aromatic substitution. The most probable site for nucleophilic attack is the fluorine-bearing carbon at the C-4 position, due to strong activation by the para-nitro group and the superior leaving group ability of fluoride in SNAr reactions. The chlorine at C-2 represents a secondary, less reactive site, while the bromine at C-1 is expected to be the least reactive. This predictive guide, supported by established computational and experimental frameworks, provides a solid foundation for researchers to design and interpret experiments involving this and related polyhalogenated nitroaromatic compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 10. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
Safety Operating Guide
Safe Disposal Protocol for 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene could not be located. The following disposal procedures are synthesized from safety data for structurally similar halogenated nitroaromatic compounds. This guidance should be followed with the understanding that it represents best practices for a substance with an anticipated hazard profile, and users must comply with all applicable local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance below is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety & Hazard Summary
Based on analogous compounds, this compound is expected to be a hazardous substance. Halogenated organic compounds are typically classified as hazardous waste.[1] Improper disposal can pose significant risks to human health and the environment. The primary hazards associated with similar compounds are summarized below.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Before handling the material for disposal, ensure the following PPE is worn to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator is necessary.
Proper Disposal Procedure
Disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Segregate Waste: This compound is a halogenated organic substance. It must be collected separately from non-halogenated organic wastes.[1][2] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[2]
-
Collect Waste: Carefully transfer the waste chemical into the designated container using a funnel or other appropriate tools to avoid spills. For solid waste, use a scoop or spatula. For materials used in spill cleanup, such as absorbent pads, these must also be treated as hazardous waste and placed in the same container.[4]
Step 2: Labeling the Waste Container
-
Label Immediately: As soon as the first quantity of waste is added to the container, it must be labeled.
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store away from incompatible materials, particularly strong bases and reducing agents.
Step 4: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow Institutional Protocols: Adhere to your organization's specific procedures for hazardous waste pickup requests.
-
Regulatory Compliance: The disposal must be carried out in accordance with all local, state, and federal regulations, such as those outlined by the EPA under RCRA.[6] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
